Alloferon 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H69N19O15 |
|---|---|
Molecular Weight |
1128.2 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C46H69N19O15/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73)/t27-,28-,29-,30-,31-,38-,39-/m0/s1 |
InChI Key |
AQIZMOGQENOEHX-ZSRBWRFTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Alloferon 2: Peptide Sequence, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloferon 2 is a 12-amino acid, immunomodulatory peptide with demonstrated antiviral and antitumor properties.[1][2][3] Originally isolated from the hemolymph of the bacteria-challenged blow fly Calliphora vicina, it is the N-terminally truncated form of Alloferon 1.[2][3][4] this compound exerts its biological effects primarily through the stimulation of the innate immune system, particularly by enhancing the cytotoxic activity of Natural Killer (NK) cells and modulating cytokine production.[5][6][7] Its mechanism of action involves the induction of interferon (IFN) synthesis and interaction with the NF-κB signaling pathway.[2][6][8][9] This document provides a comprehensive overview of the peptide sequence, structure, and the molecular mechanisms underlying the therapeutic potential of this compound.
Peptide Sequence and Physicochemical Properties
This compound is a linear, non-glycosylated oligopeptide.[6][8] The primary structure and key properties are detailed below.
Table 1: Peptide Sequence and Identifiers for this compound
| Property | Value | Reference(s) |
| Amino Acid Sequence | H-Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly-OH | [10][11] |
| Sequence Shortening | GVSGHGQHGVHG | [7][10][11] |
| CAS Number | 347884-62-2 | [1][10][12] |
| Molecular Formula | C46H69N19O15 | [7][10][11] |
| Molecular Weight | 1128.17 g/mol | [10][11] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Purity (HPLC) | > 95% | [12][13] |
| Theoretical pI | 8.09 | [11] |
| GRAVY | -0.63 | [11] |
| Appearance | Lyophilized powder | [12][13] |
Molecular Structure
The primary structure of this compound is its 12-amino acid sequence. Due to its flexibility, a definitive 3D conformational structure is not well-established.[10] It is considered the N-terminal truncated form of Alloferon 1, which has an additional histidine residue at the N-terminus (HGVSGHGQHGVHG).[2][3] The presence of multiple histidine residues is believed to be important for its biological activity.[14]
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are rooted in its ability to modulate the innate immune response. The two primary pathways affected are Natural Killer (NK) cell activation and the NF-κB signaling cascade.
Activation of Natural Killer (NK) Cells
This compound is a potent stimulator of NK cells, which are critical first-line defenders against virally infected and cancerous cells.[5] The activation process involves several key steps:
-
Upregulation of Activating Receptors : Alloferon treatment leads to the upregulation of NK cell activating receptors, such as NKG2D and 2B4.[8]
-
Enhanced Cytotoxicity : This upregulation enhances the ability of NK cells to recognize and eliminate target cells.[5]
-
Secretion of Lytic Granules : Activated NK cells release cytotoxic granules containing perforin (B1180081) and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.[8][14]
-
Cytokine Production : Alloferon also stimulates NK cells to produce and secrete key cytokines, including Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which further amplify the immune response.[8][14]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses. Alloferon's interaction with this pathway is complex and context-dependent.[8]
-
Activation in Antiviral Response : During a viral infection, Alloferon can activate the NF-κB pathway. This involves the upregulation of IKK (IκB kinase) and subsequent phosphorylation of IκBα, leading to its degradation. The freed NF-κB translocates to the nucleus, stimulating the synthesis of interferons (IFN-α) and boosting the innate immune response against the virus.[6][8]
-
Inhibition in Viral Exploitation : Some viruses hijack the NF-κB pathway to promote their own replication and prevent host cell apoptosis. In such cases, Alloferon may act as an inhibitor, preventing IKK activation and blocking the expression of viral genes that are dependent on NF-κB.[6][8]
Quantitative Data from Cited Experiments
The biological activity of this compound has been quantified in various experimental models.
Table 3: Summary of In Vitro and In Vivo Experimental Data
| Experimental Model | Finding | Alloferon Concentration | Reference(s) |
| Antiviral Activity (HHV-1) | Inhibited replication of Human Herpes Virus-1 (HHV-1) in HEp-2 cells after 24 hours. | 90 μg/mL | [8][14] |
| NK Cell Stimulation (Mouse) | Stimulated cytotoxicity of mouse spleen lymphocytes against K562 tumor cells. | 0.05 - 50 ng/mL | [2] |
| NK Cell Stimulation (Human) | Stimulated cytotoxicity of human peripheral blood lymphocytes against K562 tumor cells. | 0.05 - 0.5 ng/mL | [2] |
| Pancreatic Cancer (Chemosensitivity) | Inhibited expression of SLC6A14 in Panc-1 and AsPC-1 cell lines over 3 weeks. | 4 μg/mL | [15] |
| Chronic Epstein-Barr Virus (CEBV) Infection | Significantly reduced EBV DNA in saliva samples and enhanced NK cell cytotoxic activity. | Not specified | [8] |
| Antitumor Activity (Mouse Leukemia) | A significant proportion of mice grafted with 10²–10³ P388 leukemia cells remained tumor-free. | 25 μg (per animal) | [2] |
Experimental Protocols and Methodologies
Detailed, step-by-step protocols are proprietary to the original research publications. However, the general methodologies can be outlined based on the available literature.
In Vitro NK Cell Cytotoxicity Assay
This assay is fundamental to quantifying the immunomodulatory effect of Alloferon.
-
Objective : To measure the ability of Alloferon to stimulate NK cells to kill target tumor cells.
-
Methodology :
-
Effector Cell Isolation : Natural Killer cells (effector cells) are isolated from mouse spleens or human peripheral blood.
-
Target Cell Preparation : A cancer cell line sensitive to NK cell lysis, such as K562, is cultured and often labeled with a radioactive isotope like Chromium-51.[2]
-
Co-incubation : Effector and target cells are mixed at various ratios in the presence of different concentrations of this compound. Control groups without Alloferon are included.
-
Lysis Measurement : After an incubation period (typically 4 hours), the amount of isotope released from lysed target cells into the supernatant is measured.
-
Data Analysis : The percentage of specific cytotoxicity is calculated by comparing the isotope release in experimental wells to that in control wells (spontaneous release and maximum release).
-
In Vivo Antitumor and Antiviral Models
-
Objective : To assess the therapeutic efficacy of Alloferon in a living organism.
-
Methodology :
-
Animal Model : Specific strains of mice (e.g., DBA/2) are used.[2]
-
Disease Induction :
-
Treatment : Animals are administered Alloferon (e.g., via injection) according to a defined dosage and schedule. A control group receives a solvent/placebo.
-
Monitoring : Key endpoints are monitored over time, including survival rate, tumor size, viral load, and immune markers (e.g., interferon levels in blood).[2][16]
-
Conclusion
This compound is an immunomodulatory peptide with a well-defined primary structure and a multifaceted mechanism of action. Its ability to enhance NK cell activity and modulate the NF-κB pathway underscores its potential as a therapeutic agent for viral infections and certain cancers. The quantitative data from preclinical and in vitro studies provide a strong foundation for its further development. Future research should focus on elucidating its precise molecular targets and optimizing its therapeutic application through rigorous clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral and antitumor peptides from insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. suntextreviews.org [suntextreviews.org]
- 5. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. qyaobio.com [qyaobio.com]
- 8. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alloferons [biosyn.com]
- 10. This compound | C46H69N19O15 | CID 10285220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound peptide [novoprolabs.com]
- 12. mybiosource.com [mybiosource.com]
- 13. biorbyt.com [biorbyt.com]
- 14. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. US7462360B2 - Alloferonsâimmunomodulatory peptides - Google Patents [patents.google.com]
Alloferon's Mechanism of Action in the Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) is a cationic peptide with immunomodulatory properties, first isolated from the larvae of the blowfly Calliphora vicina. It has demonstrated significant antiviral and antitumor activities, positioning it as a molecule of interest for therapeutic development. This technical guide provides an in-depth overview of the core mechanisms by which Alloferon modulates the immune response, with a focus on its interaction with key cellular players and signaling pathways. The information is compiled from a comprehensive review of the existing scientific literature.
Core Immunomodulatory Mechanisms
Alloferon's primary mechanism of action revolves around the potentiation of the innate immune system, primarily through the activation of Natural Killer (NK) cells and the modulation of the NF-κB signaling pathway.
Activation of Natural Killer (NK) Cells
Alloferon significantly enhances the cytotoxic activity of NK cells, which are crucial for the early defense against viral infections and malignant cells.[1][2][3][4][5] This activation is a multi-faceted process involving:
-
Increased Cytotoxicity: Alloferon treatment leads to a direct increase in the killing capacity of NK cells against cancer cells.[5]
-
Upregulation of Activating Receptors: The expression of key NK cell activating receptors, such as 2B4 and NKG2D, is upregulated upon exposure to Alloferon.[2][3][6] This heightened receptor expression enhances the recognition and targeting of infected or transformed cells.
-
Enhanced Granule Exocytosis: Alloferon promotes the release of cytotoxic granules from NK cells, containing perforin (B1180081) and granzyme B, which induce apoptosis in target cells.[2][3][5]
-
Stimulation of Cytokine Production: Activated NK cells, under the influence of Alloferon, increase their production and secretion of crucial immunomodulatory cytokines, particularly Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2][3][5]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the immune and inflammatory responses. Alloferon exhibits a dual regulatory role on this pathway, which appears to be context-dependent, particularly in the setting of viral infections.
-
Activation of NF-κB: In some contexts, Alloferon activates the NF-κB pathway. This activation is thought to be mediated through the phosphorylation of IκB kinase (IKK), leading to the degradation of the inhibitory subunit IκBα and subsequent nuclear translocation of NF-κB.[1][7] This activation of NF-κB is linked to the stimulation of IFN synthesis.[1]
-
Inhibition of NF-κB: Conversely, in situations where viruses might hijack the NF-κB pathway for their own replication and to prevent apoptosis of infected cells, Alloferon can act as an inhibitor.[7][8] It may prevent IKK activation, thereby blocking the expression of viral genes that are dependent on NF-κB for transcription.[7][8]
Quantitative Data on Alloferon's Effects
The following tables summarize the available quantitative and qualitative data from key studies on the effects of Alloferon on various immunological parameters.
Table 1: Effect of Alloferon on Cytokine Production
| Cytokine | Cell/System | Alloferon Concentration | Treatment Duration | Observed Effect | Reference |
| IFN-γ | Rat serum | Not specified | Not specified | Increased concentration | Rykaczewska-Czerwińska et al., 2011[2] |
| TNF-α | Rat serum | Not specified | Not specified | Increased concentration | Rykaczewska-Czerwińska et al., 2011[2] |
| IFN-γ | Human NK cells | Dose-dependent | Time-dependent | Increased production | Bae et al., 2013[6] |
| TNF-α | Human NK cells | Dose-dependent | Time-dependent | Increased production | Bae et al., 2013[6] |
| IL-1α/β, IL-6, IL-18 | HaCaT cells (UVB-induced inflammation) | Not specified | Not specified | Suppressed production | Kim et al., 2013[3] |
| IL-18 | Patients with CIN | Not specified | Not specified | Increased levels | Vinogradova et al., 2021 |
| IFN-γ | Patients with CIN | Not specified | Not specified | Subsequent activation | Vinogradova et al., 2021 |
Table 2: Effect of Alloferon on NK Cell Function
| Parameter | Cell/System | Alloferon Concentration | Treatment Duration | Observed Effect | Reference |
| NK cell cytotoxicity | Mouse spleen lymphocytes | 0.05 to 50 ng/mL | Not specified | Stimulated cytotoxicity | Chernysh et al., 2002 |
| NK cell cytotoxicity | Human peripheral blood lymphocytes | 0.05 to 0.5 ng/mL (maximum efficacy) | Not specified | Stimulated cytotoxicity | Chernysh et al., 2002 |
| Expression of 2B4 receptor | Human NK cells | Not specified | Not specified | Upregulated expression | Bae et al., 2013[2][3] |
| Expression of NKG2D receptor | Human NK cells | Not specified | Not specified | Slightly increased expression | Bae et al., 2013[6] |
| Granule exocytosis (Perforin/Granzyme B) | Human NK cells against cancer cells | Not specified | Not specified | Increased secretion | Bae et al., 2013[2][3] |
Table 3: Antiviral and Antitumor Effects of Alloferon
| Model System | Alloferon Concentration/Dose | Treatment Regimen | Observed Effect | Reference |
| Mouse model of lethal pulmonary influenza A virus infection | 25 µg (intranasal or subcutaneous) | 1 day before and 1, 2, 4, 6, 8 days post-infection | Prevented mortality | Chernysh et al., 2002[4] |
| Human Herpesvirus 1 (HHV-1) in vitro | 90 μg/mL | 24 hours | Inhibited replication | Kuczer et al., 2010 |
| Pancreatic cancer cells (in vitro) | 4 μg/mL | 3 weeks | Inhibited expression of glutamine transporter SLC6A14 | Jo et al., 2022[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by Alloferon and a general workflow for studying its effects on NK cells.
References
- 1. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 4. Antiviral and antitumor peptides from insects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. en.allokin.ru [en.allokin.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Alloferon: A Technical Guide to its Antiviral Properties and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) is a cationic oligopeptide, first isolated from the hemolymph of the bacteria-challenged blowfly Calliphora vicina. It is an immunomodulatory agent with demonstrated antiviral and antitumor properties.[1][2][3] This technical guide provides an in-depth overview of the antiviral characteristics of Alloferon, detailing its mechanism of action, spectrum of activity, and the experimental basis for these findings. All quantitative data are summarized in structured tables, and key experimental protocols are described to facilitate reproducibility and further investigation.
Mechanism of Antiviral Action
Alloferon's antiviral effects are primarily mediated through the potentiation of the host's innate immune response.[1][3][4] The core mechanisms involve the activation of Natural Killer (NK) cells and the induction of interferon (IFN) synthesis, orchestrated through the activation of the NF-κB signaling pathway.[1][4][5]
Activation of the NF-κB Signaling Pathway
Alloferon treatment has been shown to activate the NF-κB signaling pathway. This activation is initiated by the downregulation of antioxidant proteins, leading to the activation of IκB kinase (IKK).[4] IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of target genes, including those for interferons and other cytokines crucial for an antiviral response.[1][4][5]
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 3. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 4. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Bioactivity of Alloferon 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) 2 is a synthetic 12-amino-acid peptide (GVSGHGQHGVHG) derived from Alloferon 1, an immunomodulatory peptide originally isolated from the blood of the blowfly Calliphora vicina.[1][2] Extensive in vitro studies have demonstrated its potential as an antiviral and antitumor agent, primarily through the modulation of the innate immune system. This technical guide provides a comprehensive overview of the in vitro bioactivity of Alloferon 2, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Bioactivities and Mechanisms of Action
This compound exerts its biological effects through several key mechanisms:
-
Stimulation of Natural Killer (NK) Cell Activity: A primary mechanism of this compound is the enhancement of the cytotoxic activity of NK cells, which are crucial for eliminating virally infected and cancerous cells.[1] This is achieved, in part, by upregulating the expression of activating receptors on NK cells, such as 2B4 and NKG2D.[1][3]
-
Induction of Interferon (IFN) Synthesis: this compound stimulates the production of endogenous interferons, particularly IFN-α, which play a critical role in antiviral defense.[1][2]
-
Modulation of the NF-κB Signaling Pathway: this compound has been shown to activate the NF-κB signaling pathway, a central regulator of immune and inflammatory responses. This activation is linked to the induction of interferon synthesis and involves the phosphorylation of IκB kinase (IKK).[1][4][5] The role of this compound in this pathway can be complex, potentially acting as both an activator and an inhibitor depending on the cellular context.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound's bioactivity.
Table 1: Antiviral Activity
| Virus | Cell Line | This compound Concentration | Effect | Reference |
| Human Herpesvirus 1 (HHV-1) | HEp-2 | 90 µg/mL | Inhibition of viral replication | [1] |
| Influenza A (H1N1) | MDCK, A549 | 0.5 µg/mL (in combination with zanamivir) | Effective inhibition of viral proliferation | [6][7] |
Table 2: Antitumor Activity
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| Panc-1 (Pancreatic Cancer) | Chemosensitivity (with Gemcitabine) | 4 µg/mL | Decreased IC50 of Gemcitabine from 11.83 ± 1.47 µM to 9.22 ± 1.01 µM | [8] |
| AsPC-1 (Pancreatic Cancer) | Chemosensitivity (with Gemcitabine) | 4 µg/mL | Decreased IC50 of Gemcitabine from 4.04 ± 1.54 µM to 3.12 ± 0.39 µM | [8] |
| P388D1 (Mouse Leukemia) | Cell Proliferation | 0.1 to 10 µg/mL | No direct cytotoxic activity, but significant effect on proliferation | [9] |
Table 3: Immunomodulatory Activity
| Assay | Effector Cells | Target Cells | This compound Concentration | Effect | Reference |
| NK Cell Cytotoxicity | Mouse Spleen Lymphocytes | K562 | 0.05 to 50 ng/mL | Stimulation of cytotoxicity | [1] |
| Interferon Induction | Human Peripheral Blood Leukocytes | - | 0.4 µg/mL | Induction of IFN synthesis | [2] |
| NK Cell Receptor Upregulation | Human NK Cells | - | 2 and 4 µg/mL | Increased expression of 2B4 and slight increase in NKG2D | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the bioactivity of this compound.
NK Cell Cytotoxicity Assay
This assay measures the ability of this compound to enhance the killing of target cancer cells by NK cells.
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells.
-
Target Cells: K562, a human erythroleukemic cell line sensitive to NK cell-mediated lysis.[12]
-
Protocol:
-
Target Cell Labeling: Label K562 cells with a fluorescent dye such as Calcein AM (e.g., 5 µM for 30 minutes) or CFSE (e.g., 1 µM for 10 minutes) to distinguish them from effector cells.[12][13][14]
-
Co-culture: Co-culture the labeled target cells with effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).[14]
-
This compound Treatment: Add this compound at desired concentrations to the co-culture.
-
Incubation: Incubate the plate for a standard period (e.g., 4 hours) at 37°C in a humidified CO2 incubator.[12][14]
-
Viability Staining: Add a viability dye, such as Propidium Iodide (PI), which only enters dead cells.[14]
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Analysis: Calculate the percentage of specific lysis based on the proportion of dead (PI-positive) target cells (fluorescently labeled).
-
Interferon Induction Assay
This assay quantifies the amount of interferon produced by immune cells in response to this compound.
-
Cells: Human peripheral blood leukocytes.[2]
-
Protocol:
-
Cell Preparation: Isolate leukocytes from healthy human blood samples.
-
Treatment: Incubate the leukocytes in the presence of this compound (e.g., 0.4 µg/mL) for various time intervals (e.g., 2 to 28 hours) at 37°C.[2]
-
Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
-
Interferon Quantification: Measure the concentration of interferon in the supernatant using a bioassay or an ELISA kit.
-
Bioassay: Deposit serial dilutions of the supernatant onto a monolayer of cells susceptible to a specific virus (e.g., L-41 human lung carcinoma cells for IFN-α). After 24 hours of incubation, challenge the cells with the virus and measure the cytopathic effect. The interferon titer is the reciprocal of the dilution that protects 50% of the cells.[2]
-
ELISA: Use a commercially available ELISA kit for the specific type of interferon (e.g., human IFN-α) to quantify its concentration in the supernatant.
-
-
Signaling Pathways and Experimental Workflows
This compound-Mediated NK Cell Activation
This compound enhances NK cell cytotoxicity through the upregulation of activating receptors and the subsequent release of cytotoxic granules.
Caption: this compound enhances NK cell-mediated cytotoxicity.
This compound and the NF-κB Signaling Pathway
This compound can modulate the NF-κB pathway, which is crucial for interferon synthesis.
Caption: this compound activates NF-κB signaling for IFN synthesis.
Experimental Workflow for In Vitro Bioactivity Screening
A general workflow for assessing the in vitro bioactivity of this compound.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral and antitumor peptides from insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 5. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Regulation of proliferation and viability of tumor cells in vitro by alloferon-1 and allostatin-1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. en.allokin.ru [en.allokin.ru]
- 11. researchgate.net [researchgate.net]
- 12. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
A Technical Guide to the Signaling Pathways Modulated by Alloferon 2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alloferon (B14017460) 2 is a synthetic 13-amino acid peptide, a truncated form of Alloferon 1, which was originally isolated from the blood of the blow fly Calliphora vicina.[1][2] It is classified as an immunomodulatory peptide with demonstrated antiviral and antitumor properties.[2][3] The therapeutic potential of Alloferon stems from its ability to modulate key signaling pathways within the immune system, primarily enhancing the cytotoxic activity of Natural Killer (NK) cells and influencing cytokine production.[4] This document provides an in-depth examination of the molecular signaling pathways affected by Alloferon 2, presents quantitative data from relevant studies, details common experimental protocols for investigation, and visualizes these complex systems for clarity.
Core Signaling Pathways Affected by this compound
This compound exerts its immunomodulatory effects by influencing several critical signaling cascades. The primary mechanisms involve the potentiation of NK cell-mediated cytotoxicity and the complex regulation of the NF-κB pathway.
Natural Killer (NK) Cell Activation Pathway
A major component of Alloferon's mechanism of action is the stimulation of NK cells, which are crucial for the innate immune response against viral infections and tumors.[3][5] Alloferon enhances NK cell cytotoxicity through a multi-pronged approach:
-
Upregulation of Activating Receptors: Alloferon has been shown to increase the expression of key NK-activating receptors, specifically 2B4 (CD244) and Natural Killer Group 2D (NKG2D).[6][7] These receptors are critical for recognizing stress-induced ligands on target cells, thereby initiating an immune response.[6]
-
Enhanced Granule Exocytosis: It stimulates the secretion of lytic granules containing perforin (B1180081) and granzymes from NK cells.[7][8] Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.[8]
-
Increased Cytokine Production: Alloferon treatment boosts the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) by NK cells, which further amplifies the immune response.[7][8]
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a pivotal regulator of genes involved in immunity and inflammation.[9] Alloferon's interaction with this pathway is complex and appears to be context-dependent.
-
Activation for Antiviral Response: In response to viral infections, Alloferon can activate the NF-κB pathway. This involves the upregulation of IκB kinase (IKK) and subsequent phosphorylation of its inhibitor, IκBα.[10] This leads to the translocation of NF-κB to the nucleus, stimulating the transcription of antiviral genes, including interferons.[6] Proteomic analysis has shown that Alloferon treatment can decrease levels of antioxidant proteins, which may contribute to NF-κB activation.[10]
-
Inhibition in Virally-Hijacked Cells: Conversely, some viruses manipulate the NF-κB pathway for their own replication and to prevent apoptosis of the host cell.[11][12] In such scenarios, Alloferon may act as an inhibitor, preventing IKK activation and blocking viral gene expression.[11] This dual regulatory capacity allows Alloferon to help maintain immune balance.[6]
JAK-STAT Pathway (Interferon Signaling)
Alloferon is a known inducer of interferon synthesis, particularly IFN-γ and IFN-α.[5] Interferons primarily signal through the JAK-STAT pathway.[13][14] Upon an interferon binding to its receptor, associated Janus kinases (JAKs) are activated.[15] These kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and activate the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.[14] While direct binding of this compound to components of the JAK-STAT pathway is not fully elucidated, its role as an IFN inducer makes this pathway a critical downstream effector of its activity.
Quantitative Data Summary
The effects of this compound have been quantified in several studies, providing insight into its potency and mechanism.
Table 1: Effect of Alloferon on Pancreatic Cancer Cell Chemosensitivity Data from studies on Panc-1 and AsPC-1 cell lines.[16]
| Cell Line | Treatment | IC50 of Gemcitabine (μM) |
| Panc-1 | Gemcitabine alone | 11.83 ± 1.47 |
| Gemcitabine + Alloferon | 9.22 ± 1.01 | |
| AsPC-1 | Gemcitabine alone | 4.04 ± 1.54 |
| Gemcitabine + Alloferon | 3.12 ± 0.39 |
Table 2: Effect of Alloferon on Apoptosis in Pancreatic Cancer Cells Data represents the percentage of cells in the sub-G1 phase (apoptotic) after combined treatment.[16]
| Cell Line | Treatment | % Apoptotic Cells |
| Panc-1 | Gemcitabine alone | 2.1 ± 0.3 |
| Gemcitabine + Alloferon | 3.5 ± 0.3 |
Table 3: Effect of Alloferon Therapy on TNF-α Production in Patients with Chronic EBV Infection [1]
| Cytokine Level | Time Point | Result |
| Serum TNF-α | 4 weeks post-therapy | Statistically significant decrease |
| Spontaneous TNF-α | 4 weeks post-therapy | Statistically significant decrease |
| Induced TNF-α | 4 weeks post-therapy | Statistically significant decrease |
Note: Specific quantitative values for changes in NK cell receptor expression and perforin/granzyme levels were described qualitatively as "upregulated" or "increased" in the cited literature but were not consistently presented in tabular format.[7]
Key Experimental Protocols
Investigating the effects of this compound on signaling pathways requires a variety of molecular and cellular biology techniques.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample, such as the downregulation of SLC6A14 in cancer cells treated with Alloferon.[16][17]
Methodology:
-
Sample Preparation: Lyse cells (e.g., Panc-1 or AsPC-1) treated with or without Alloferon using 1X SDS sample buffer. Sonicate the lysate to shear DNA and reduce viscosity.[18]
-
Gel Electrophoresis: Heat samples at 95-100°C for 5 minutes, then load onto an SDS-PAGE gel to separate proteins by molecular weight.[18][19]
-
Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SLC6A14 or anti-IκBα) overnight at 4°C with gentle agitation.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[21]
-
Detection: After further washing, add a chemiluminescent substrate to the blot. Detect the emitted light using a digital imager.[19]
-
Analysis: Quantify band intensity using analysis software, often normalizing to a housekeeping protein like β-actin or GAPDH.[19]
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
EMSA is used to study protein-DNA interactions, such as the binding of active NF-κB to its DNA consensus sequence.[22]
Methodology:
-
Nuclear Extract Preparation: Isolate nuclei from cells treated with or without Alloferon. Extract nuclear proteins using a high-salt buffer.[23]
-
Probe Labeling: Synthesize a short DNA oligonucleotide containing the NF-κB binding site and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin (B1667282) or an infrared dye).[22]
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI•dC) to prevent non-specific binding. This allows NF-κB in the extract to bind to the probe.[22]
-
Gel Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate more slowly than the free, unbound probe.[9]
-
Detection: Visualize the probe by autoradiography (for radioisotopes) or appropriate imaging systems for non-radioactive labels. A "shifted" band indicates NF-κB binding activity.[22] For confirmation, a "supershift" can be performed by adding an antibody specific to an NF-κB subunit (e.g., p65) to the binding reaction, which causes a further retardation in mobility.[24]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
A sandwich ELISA is a highly sensitive method for quantifying cytokine levels (e.g., TNF-α, IFN-γ) in cell culture supernatants or patient serum.[25]
Methodology:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.[26]
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.[26]
-
Sample Incubation: Add standards of known cytokine concentration and experimental samples (e.g., supernatant from Alloferon-treated cells) to the wells and incubate.[25]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the captured cytokine.[26]
-
Enzyme Conjugate: Wash again and add an enzyme-linked conjugate, such as Streptavidin-HRP.[25]
-
Substrate Development: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate, resulting in a color change.[25]
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The concentration in samples is determined by comparison to the standard curve.[26]
Conclusion
This compound is an immunomodulatory peptide that influences key signaling pathways to orchestrate a potent antiviral and antitumor response. Its primary mechanisms involve the robust activation of Natural Killer cells through the upregulation of activating receptors and cytotoxic granule release, and the nuanced, context-dependent regulation of the NF-κB signaling pathway. Furthermore, by inducing interferon production, this compound leverages the JAK-STAT pathway to establish a broad antiviral state. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this unique peptide.
References
- 1. suntextreviews.org [suntextreviews.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 4. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Alloferon used for? [synapse.patsnap.com]
- 6. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 22. licorbio.com [licorbio.com]
- 23. med.upenn.edu [med.upenn.edu]
- 24. researchgate.net [researchgate.net]
- 25. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Alloferon 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the chemical synthesis and purification of Alloferon 2, an immunomodulatory peptide with the amino acid sequence Gly-Val-Ser-Gly-His-Gly-Gln-His-Gly-Val-His-Gly (GVSGHGQHGVHG). The protocols outlined below are based on established principles of solid-phase peptide synthesis and reversed-phase high-performance liquid chromatography.
Introduction to this compound
This compound is a 12-amino acid peptide, a truncated form of Alloferon 1, which was originally isolated from the blood of the blow fly, Calliphora vicina. Alloferons are known for their immunomodulatory, antiviral, and antitumor properties. These biological activities are primarily mediated through the activation of the NF-κB signaling pathway, induction of endogenous interferons, and stimulation of Natural Killer (NK) cell cytotoxicity[1]. The synthetic production of this compound is crucial for further research into its therapeutic potential and for drug development.
Section 1: Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the method of choice for the chemical synthesis of peptides like this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin)[2][3]. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used and effective approach for SPPS[4].
Experimental Protocol: Solid-Phase Synthesis of this compound
This protocol describes the manual synthesis of this compound on a Wang resin. Automated synthesizers can also be used and may offer higher efficiency.
1. Resin Preparation and First Amino Acid Loading:
-
Resin: Wang resin is suitable for the synthesis of peptides with a C-terminal carboxylic acid.
-
Procedure:
-
Swell the Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Activate the C-terminal amino acid (Fmoc-Gly-OH) using a suitable coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.
-
Couple the activated Fmoc-Gly-OH to the swollen resin. The reaction is typically carried out for 2-4 hours at room temperature.
-
After coupling, wash the resin extensively with DMF to remove excess reagents.
-
Cap any unreacted hydroxyl groups on the resin using an acetylating agent (e.g., acetic anhydride) to prevent the formation of deletion peptides.
-
2. Stepwise Elongation of the Peptide Chain:
The following steps are repeated for each subsequent amino acid in the this compound sequence (His, Val, Gly, His, Gln, Gly, Ser, Val, Gly):
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH, Fmoc-Val-OH, etc.) with a coupling agent in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Wash the resin with DMF.
-
3. Cleavage of the Peptide from the Resin and Deprotection of Side Chains:
-
Procedure:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups. A common cleavage cocktail is Reagent K, which consists of trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol.
-
The cleavage reaction is typically performed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Quantitative Data for this compound Synthesis
| Parameter | Representative Value | Reference/Note |
| Synthesis Scale | 0.1 mmol | Standard laboratory scale for peptide synthesis. |
| Resin Type | Wang Resin | For C-terminal carboxylic acid. |
| Coupling Reagents | HBTU/HOBt/DIPEA | Common and effective coupling reagents for SPPS. |
| Cleavage Cocktail | Reagent K (TFA/H2O/Phenol/Thioanisole/EDT) | A standard cleavage cocktail for peptides with a variety of protecting groups. |
| Crude Peptide Yield | 60-80% | This is a typical yield for a peptide of this length synthesized by SPPS. |
| Purity of Crude Peptide | 50-70% | The crude product will contain the target peptide along with various impurities. |
Section 2: Purification of this compound
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying synthetic peptides like this compound to a high degree of purity[5]. The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (typically C18 silica) and a polar mobile phase.
Experimental Protocol: RP-HPLC Purification of this compound
1. Sample and Mobile Phase Preparation:
-
Sample: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% TFA). Filter the sample through a 0.45 µm filter before injection.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Degassing: Thoroughly degas both mobile phases before use to prevent bubble formation in the HPLC system.
2. Chromatographic Conditions:
-
Column: A preparative C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Flow Rate: The flow rate will depend on the column dimensions, but a typical range is 10-20 mL/min for a preparative column of this size.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. A representative gradient is as follows:
-
0-5 min: 5% B
-
5-65 min: 5-55% B (linear gradient)
-
65-70 min: 55-95% B (wash)
-
70-75 min: 95% B (wash)
-
75-80 min: 95-5% B (re-equilibration)
-
80-90 min: 5% B (re-equilibration)
-
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak in the chromatogram.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level (typically >98%).
4. Lyophilization:
-
Freeze the pooled fractions and lyophilize them to obtain the purified this compound as a white, fluffy powder.
Quantitative Data for this compound Purification
| Parameter | Representative Value | Reference/Note |
| Column Type | Preparative C18 | The standard stationary phase for peptide purification. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | A common mobile phase system for peptide RP-HPLC. |
| Gradient Slope | 1% Acetonitrile/minute | A shallow gradient is often used to achieve good resolution. |
| Purity after Purification | >98% | A typical purity level achieved by RP-HPLC. |
| Recovery Yield | 20-40% | The recovery can vary depending on the crude purity and the stringency of fraction pooling. |
| Final Form | Lyophilized Powder | The standard form for purified peptides. |
Section 3: Signaling Pathways of Alloferon
Alloferon exerts its immunomodulatory effects by activating key signaling pathways in immune cells. The following diagrams illustrate the proposed mechanisms of action.
Alloferon-Mediated NF-κB Signaling Pathway
Caption: Alloferon activates the NF-κB pathway, leading to gene transcription.
Alloferon-Mediated Activation of Natural Killer (NK) Cells
Caption: Alloferon enhances NK cell cytotoxicity through multiple mechanisms.
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the successful synthesis and purification of this compound. Adherence to these methodologies will enable researchers and drug development professionals to obtain high-purity this compound for further investigation into its biological activities and therapeutic applications. The provided diagrams offer a visual representation of the key experimental workflows and the proposed signaling pathways of this promising immunomodulatory peptide.
References
- 1. Novel analogs of alloferon: Synthesis, conformational studies, pro-apoptotic and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. bachem.com [bachem.com]
- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
Application Notes and Protocols: Alloferon 2 In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alloferon (B14017460)
Alloferon is an immunomodulatory peptide originally isolated from the hemolymph of the bacteria-challenged insect, the blow fly Calliphora vicina.[1] It belongs to a family of cytokine-like peptides and has demonstrated significant antiviral, antitumor, and immunomodulatory properties.[2][3] The two primary variants are Alloferon 1, a 13-amino acid peptide (HGVSGHGQHGVHG), and Alloferon 2, a 12-amino acid peptide (GVSGHGQHGVHG), which is an N-terminal truncated form of Alloferon 1.[1][4]
Alloferon's biological activities are primarily mediated through the stimulation of the innate and adaptive immune systems. Key mechanisms of action include the activation of Natural Killer (NK) cells, induction of endogenous interferon (IFN) synthesis, and modulation of critical signaling pathways like NF-κB.[2][5][6] These properties make Alloferon a subject of interest for therapeutic applications in virology, oncology, and immunology. These application notes provide detailed protocols for key in vitro assays to evaluate the biological activity of this compound.
Core Mechanisms of Action & Relevant Assays
Alloferon exerts its effects through a multi-faceted mechanism, primarily by engaging components of the host immune system.[5]
-
Activation of Natural Killer (NK) Cells : Alloferon enhances the cytotoxic activity of NK cells, a crucial component of the innate immune system responsible for eliminating virally infected and cancerous cells.[5][7] This is achieved by upregulating NK-activating receptors like 2B4 and NKG2D and increasing the secretion of cytotoxic granules containing perforin (B1180081) and granzymes.[6][7]
-
Relevant Assay : NK Cell Cytotoxicity Assay.
-
-
Induction of Interferon (IFN) Synthesis : The peptide stimulates immune cells, such as peripheral blood leukocytes, to produce interferons (e.g., IFN-α, IFN-γ).[1][5] Interferons are critical signaling proteins that orchestrate antiviral defenses and modulate immune responses.[5]
-
Relevant Assay : Interferon Induction Assay.
-
-
Modulation of Cytokine Production : Alloferon treatment leads to an increased production of key cytokines, including IFN-γ and Tumor Necrosis Factor-alpha (TNF-α), by NK cells, which further amplifies the immune response.[6][7]
-
Relevant Assay : Multiplex Cytokine Analysis (e.g., Luminex) or ELISA.
-
-
Antiviral Activity : Alloferon has been shown to directly and indirectly inhibit the replication of various viruses, including Herpes Simplex Virus (HSV) and influenza viruses.[5][6]
-
Relevant Assay : Viral Replication Inhibition Assay.
-
-
NF-κB Pathway Modulation : Alloferon can activate the NF-κB signaling pathway, a central regulator of immune and inflammatory responses, leading to the expression of genes involved in immunity, including interferons.[6][8][9]
-
Relevant Assay : Western Blot for NF-κB pathway proteins (IKK, p-IκBα), Reporter Assays.
-
Data Presentation: Summary of In Vitro Effects
The following tables summarize quantitative data from various studies on Alloferon's in vitro activity.
Table 1: Effect of Alloferon on Natural Killer (NK) Cell Cytotoxicity
| Effector Cells | Target Cells | Alloferon Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Mouse Spleen Lymphocytes | K562 | 0.05 - 50 ng/mL | Stimulation of cytotoxicity | [1][10] |
| Human Peripheral Blood Lymphocytes | K562 | 0.05 - 0.5 ng/mL | Maximum efficacy in stimulating cytotoxicity | [1][10] |
| Human NK Cells | Various Cancer Cells | Not specified | Increased killing activity via upregulation of 2B4 receptor and enhanced granule exocytosis |[7] |
Table 2: In Vitro Antiviral Activity of Alloferon
| Virus | Cell Line | Alloferon Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Human Herpes Virus 1 (HHV-1) | HEp-2 | 90 µg/mL | Inhibition of viral replication after 24h incubation | [6][8] |
| Influenza A (H1N1) | MDCK, A549 | Not specified | Controlled viral proliferation (in combination with zanamivir) |[6][8] |
Table 3: Effect of Alloferon on Pancreatic Cancer Cell Chemosensitivity
| Cell Line | Treatment | Gemcitabine IC50 (µM) | Observed Effect | Reference |
|---|---|---|---|---|
| Panc-1 | Control | 11.83 ± 1.47 | Alloferon increases chemosensitivity to gemcitabine | [11] |
| Panc-1 | Alloferon (4 µg/mL) | 9.22 ± 1.01 | [11] | |
| AsPC-1 | Control | 4.04 ± 1.54 | Alloferon increases chemosensitivity to gemcitabine | [11] |
| AsPC-1 | Alloferon (4 µg/mL) | 3.12 ± 0.39 | |[11] |
Detailed Experimental Protocols
Protocol 1: Natural Killer (NK) Cell Cytotoxicity Assay
This protocol quantifies the ability of Alloferon to enhance the cytotoxic activity of NK cells against a target cancer cell line.
A. Principle Effector cells (NK cells) are co-incubated with radiolabeled target cells (e.g., K562) in the presence of Alloferon. The amount of radioactivity released from lysed target cells is measured and is proportional to the cytotoxic activity of the NK cells.
B. Materials
-
Effector Cells : Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells. Mouse spleenocytes can also be used.[1]
-
Target Cells : K562 (human erythroleukemic cell line), a standard target for NK cell assays.[1]
-
Reagents :
-
This compound (synthetic peptide)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
[³H]uridine or ⁵¹Cr (Sodium Chromate) for labeling
-
Histopaque-1077 (for PBMC isolation)
-
Lysis buffer (e.g., Triton X-100 solution)
-
-
Equipment :
-
96-well U-bottom plates
-
Centrifuge
-
CO₂ incubator (37°C, 5% CO₂)
-
Scintillation counter or gamma counter
-
C. Methodology
-
Effector Cell Preparation : Isolate PBMCs from fresh human blood using Histopaque-1077 density gradient centrifugation. Wash the cells and resuspend in RPMI-1640 + 10% FBS.
-
Target Cell Labeling : Incubate K562 cells with [³H]uridine or ⁵¹Cr for 1-2 hours at 37°C. Wash the labeled cells 3-4 times to remove unincorporated label and resuspend at a concentration of 1x10⁵ cells/mL.
-
Assay Setup :
-
In a 96-well U-bottom plate, add 50 µL of effector cells at a concentration to achieve a final Effector:Target (E:T) ratio of 20:1.[1]
-
Add 50 µL of this compound solution at various concentrations (e.g., a serial dilution from 0.01 to 10 ng/mL). Use media alone as a negative control.
-
Add 100 µL of labeled target cells (1x10⁴ cells).
-
Spontaneous Release Control : 100 µL of target cells + 100 µL of media.
-
Maximum Release Control : 100 µL of target cells + 100 µL of lysis buffer.
-
-
Incubation : Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C in a CO₂ incubator.
-
Measurement : Centrifuge the plate and carefully collect 100 µL of supernatant from each well. Measure the radioactivity in a scintillation or gamma counter.
-
Calculation : Calculate the percentage of specific lysis (cytotoxicity index) using the formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Interferon (IFN) Induction Assay
This protocol measures the ability of Alloferon to induce IFN synthesis in human leukocytes.
A. Principle Human leukocytes are treated with Alloferon. The cell culture supernatant is then collected and assayed for IFN activity using a biological assay or ELISA.
B. Materials
-
Cells : Human leukocytes isolated from fresh peripheral blood.[1]
-
Reagents :
-
This compound
-
RPMI-1640 medium with 10% FBS
-
Human IFN-α ELISA kit or L-41 cell line for bioassay
-
-
Equipment :
-
24-well culture plates
-
Centrifuge
-
CO₂ incubator (37°C, 5% CO₂)
-
ELISA plate reader
-
C. Methodology
-
Cell Preparation : Isolate human leukocytes from whole blood. Resuspend cells in culture medium.
-
Treatment :
-
Plate the leukocytes in a 24-well plate.
-
Add this compound to achieve a final concentration (e.g., 0.4 µg/mL).[1] Include an untreated control well.
-
-
Incubation : Incubate the cells at 37°C. Collect supernatant at various time points (e.g., 2, 4, 8, 12, 24 hours).[1]
-
Measurement (ELISA Method) :
-
Centrifuge the collected samples to remove cell debris.
-
Quantify the concentration of IFN-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis : Plot the IFN concentration (pg/mL or IU/mL) against the incubation time to generate an induction curve.
Protocol 3: Antiviral Replication Inhibition Assay (Plaque Reduction Assay)
This protocol assesses the ability of Alloferon to inhibit the replication of a virus, such as Herpes Simplex Virus 1 (HHV-1).
A. Principle A monolayer of susceptible host cells is infected with a known quantity of virus and treated with Alloferon. The antiviral effect is quantified by counting the number of viral plaques (zones of cell death) that form, compared to an untreated control.
B. Materials
-
Virus : HHV-1 stock with a known titer.
-
Host Cells : HEp-2 cell line.[6]
-
Reagents :
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% FBS
-
Methylcellulose or Carboxymethylcellulose for overlay
-
Crystal Violet staining solution
-
-
Equipment :
-
6-well or 12-well tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microscope
-
C. Methodology
-
Cell Seeding : Seed HEp-2 cells in 12-well plates and grow until they form a confluent monolayer.
-
Infection : Aspirate the growth medium and infect the cell monolayers with a dilution of HHV-1 calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment :
-
After adsorption, remove the viral inoculum and wash the cells gently with PBS.
-
Add 1 mL of DMEM + 2% FBS containing a semi-solid overlay (e.g., 1% methylcellulose).
-
The overlay medium should contain various concentrations of this compound (e.g., up to 90 µg/mL).[6][8] Include a "virus only" control (no Alloferon).
-
-
Incubation : Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Staining and Counting :
-
Aspirate the overlay medium.
-
Fix the cells with formalin and stain with Crystal Violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Calculation : Calculate the percentage of plaque reduction:
-
% Inhibition = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100
-
Visualizations: Pathways and Workflows
Diagram 1: Alloferon's Mechanism of Action on NK Cells
Caption: Alloferon stimulates NK cells, upregulating receptors and promoting cytokine and granule release.
Diagram 2: Experimental Workflow for NK Cell Cytotoxicity Assay
Caption: Workflow for measuring NK cell cytotoxicity, from cell preparation to data analysis.
Diagram 3: Alloferon's Modulation of the NF-κB Signaling Pathway
Caption: Alloferon activates the NF-κB pathway, leading to interferon and cytokine gene transcription.
References
- 1. Antiviral and antitumor peptides from insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qyaobio.com [qyaobio.com]
- 5. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 6. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 9. Alloferons [biosyn.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Alloferon 2: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon 2 is a 12-amino acid peptide, with the sequence GVSGHGQHGVHG, originally isolated from the blood of the blow fly Calliphora vicina.[1] It is the N-terminally truncated form of Alloferon 1.[1] Alloferons are a family of immunomodulatory peptides that have demonstrated significant antiviral and antitumor activities in preclinical studies.[1][2] These peptides are known to stimulate the activity of Natural Killer (NK) cells and induce the synthesis of endogenous interferons (IFNs), key components of the innate immune system.[1][2][3] The mechanism of action is believed to involve the activation of the NF-κB signaling pathway. This document provides detailed application notes and protocols for the in vivo administration of this compound based on published research.
Data Presentation
Table 1: Summary of In Vivo Dosage and Administration of this compound
| Application | Animal Model | This compound Dosage | Administration Route | Dosing Schedule | Reference |
| Antiviral (Influenza A & B) | NMR1 mice | 25 µ g/mouse | Subcutaneous (s.c.) or Intranasal (i.n.) | Once daily, starting 1 day before virus inoculation and continuing on days 1, 2, 4, 6, and 8 post-inoculation. | [1] |
| Antitumor (P388 Murine Leukemia) | DBA/2 mice | 25 µ g/mouse | Subcutaneous (s.c.) | Twice a week for 6 weeks, starting 1 day after tumor cell inoculation. | [1] |
| Antitumor (Human Tumor Xenograft) | Nude mice | 50 µ g/mouse | Intraperitoneal (i.p.) | Once daily for 4 weeks, starting from the day of tumor inoculation. | [4] |
Experimental Protocols
Protocol 1: In Vivo Antiviral Activity Against Influenza Virus
Objective: To evaluate the antiviral efficacy of this compound in a murine model of influenza virus infection.
Materials:
-
This compound (synthetic peptide: GVSGHGQHGVHG)
-
Sterile, pyrogen-free saline or HEPES solution for injection
-
Mouse-virulent influenza virus A or B strain
-
NMR1 mice (or other appropriate strain)
-
Standard animal housing and handling equipment
-
Intranasal and subcutaneous injection equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Preparation of this compound Solution: Dissolve this compound in a sterile vehicle (e.g., 0.1 ml of HEPES solution or saline) to a final concentration of 250 µg/ml for a 25 µg dose in 0.1 ml.[1]
-
Pre-treatment: One day prior to viral challenge, administer 25 µg of this compound to each mouse in the treatment group via either subcutaneous or intranasal route.[1] The control group should receive an equivalent volume of the vehicle.
-
Viral Challenge: On day 0, intranasally challenge all mice with a lethal dose of the influenza virus.
-
Post-treatment: Continue to administer 25 µg of this compound on days 1, 2, 4, 6, and 8 post-infection.[1]
-
Monitoring: Monitor the mice daily for signs of illness, weight loss, and mortality for a period of at least 10 days post-infection.
-
Data Analysis: Compare the survival rates and mean time to death between the this compound-treated and control groups.
Protocol 2: In Vivo Antitumor Activity Against Murine Leukemia
Objective: To assess the antitumor efficacy of this compound in a syngeneic mouse model of leukemia.
Materials:
-
This compound (synthetic peptide: GVSGHGQHGVHG)
-
Sterile HEPES solution for injection
-
P388 murine leukemia cells
-
DBA/2 mice
-
Standard animal housing and handling equipment
-
Subcutaneous injection equipment
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Acclimate DBA/2 mice for at least one week before the start of the study.
-
Tumor Cell Inoculation: Subcutaneously inoculate mice with P388 leukemia cells (e.g., 100 or 1,000 cells per animal).[1]
-
Preparation of this compound Solution: Prepare a solution of this compound in sterile HEPES solution to a concentration that allows for the administration of 25 µg in a suitable volume (e.g., 0.1 ml).[1]
-
Treatment: Beginning one day after tumor cell inoculation, administer 25 µg of this compound subcutaneously twice a week for six weeks.[1] The control group should receive injections of the vehicle on the same schedule.
-
Tumor Monitoring: Monitor the mice for tumor emergence and measure tumor size with calipers regularly throughout the 70-day study period.[1]
-
Data Analysis: Compare the tumor incidence, tumor growth rate, and overall survival between the treatment and control groups.
Protocol 3: In Vivo Antitumor Activity in a Human Tumor Xenograft Model
Objective: To evaluate the effect of this compound on the growth of human cancer cells in an immunodeficient mouse model.
Materials:
-
This compound (synthetic peptide: GVSGHGQHGVHG)
-
Sterile phosphate-buffered saline (PBS) or other suitable vehicle
-
Human tumor cell line of interest
-
Nude mice (or other immunodeficient strain)
-
Standard animal housing and handling equipment
-
Intraperitoneal and subcutaneous injection equipment
-
Calipers for tumor measurement
Procedure:
-
Animal Acclimatization: Allow nude mice to acclimate to the facility for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject the human tumor cells into the flank of each mouse.
-
Preparation of this compound Solution: Dissolve this compound in a sterile vehicle to the desired concentration for a 50 µg dose per mouse.[4]
-
Treatment Administration: Starting on the day of tumor inoculation, administer 50 µg of this compound intraperitoneally to each mouse daily for four weeks.[4] The control group should receive daily injections of the vehicle.
-
Tumor Growth Measurement: Measure tumor volume every other day using calipers.
-
Data Analysis: Compare the tumor growth curves between the this compound-treated and control groups.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its immunomodulatory effects primarily through the activation of Natural Killer (NK) cells and the induction of interferon (IFN) synthesis. This process is mediated, at least in part, by the NF-κB signaling pathway.
References
- 1. Antiviral and antitumor peptides from insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Alloferon 2-Induced Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alloferon (B14017460) 2 and its Immunomodulatory Effects
Alloferon 2 is an immunomodulatory peptide that has demonstrated significant antiviral and antitumor activities. It belongs to a family of peptides originally isolated from the blood of insects, which play a crucial role in their innate immune system. The primary mechanism of action of this compound involves the activation of Natural Killer (NK) cells, a key component of the innate immune system responsible for the early defense against viral infections and malignant cells.[1]
Upon activation, NK cells exhibit enhanced cytotoxic activity and release a variety of signaling molecules, including cytokines. This compound has been shown to stimulate NK cells to produce pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[2][3] This cytokine burst plays a pivotal role in orchestrating a broader immune response, involving both innate and adaptive immunity. The production of these cytokines is largely mediated through the activation of the NF-κB signaling pathway.[2][4]
Monitoring the levels of these key cytokines is essential for understanding the pharmacodynamics of this compound, evaluating its therapeutic efficacy, and developing it further as a potential therapeutic agent. This document provides detailed methodologies for the quantification of this compound-induced cytokine production.
Key Cytokines Modulated by this compound
The following cytokines are of significant interest when studying the immunomodulatory effects of this compound:
-
Pro-inflammatory Cytokines:
-
Interferon-gamma (IFN-γ): A critical cytokine for innate and adaptive immunity against viral and intracellular bacterial infections and for tumor control.
-
Tumor Necrosis Factor-alpha (TNF-α): A multifunctional cytokine involved in systemic inflammation and the acute phase reaction.
-
-
Other Relevant Cytokines:
-
Interleukin-2 (IL-2): While direct quantitative data for this compound is limited, IL-2 is a key cytokine for the proliferation and activation of T cells and NK cells. Its measurement can provide insights into the broader immune activation landscape.
-
Data Presentation: Alloferon-Induced Cytokine Production
The following table summarizes quantitative data on cytokine production following Alloferon treatment from preclinical and clinical studies. It is important to note that some of the available data is for Alloferon 1, a closely related peptide, and provides a valuable reference for expected outcomes with this compound.
| Cytokine | Model System | Treatment | Sample Type | Concentration (pg/mL) | Fold Change (vs. Control) | Reference |
| TNF-α | Human patients with chronic Epstein-Barr virus infection | Alloferon | Serum | Before: High (7881.76 ± 507.39), After: Reduced | Decrease | Rakityanskaya et al., 2025 |
| IFN-γ | Rats | Alloferon 1 | Plasma | Increased | N/A | Rykaczewska-Czerwińska et al., 2011 |
| TNF-α | Rats | Alloferon 1 | Plasma | Increased | N/A | Rykaczewska-Czerwińska et al., 2011 |
Note: Specific concentrations for IFN-γ and TNF-α in the rat study were not provided in the abstract, but the study reported a significant increase.
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway in NK Cells
This compound is believed to interact with receptors on the surface of NK cells, such as the activating receptor 2B4, initiating an intracellular signaling cascade.[3] This cascade leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and binds to the promoter regions of target genes, including those for IFN-γ and TNF-α, thereby inducing their transcription and subsequent protein secretion.
General Experimental Workflow for Cytokine Measurement
The general workflow for measuring this compound-induced cytokine production involves isolating immune cells, stimulating them with this compound, collecting the appropriate samples (supernatant or cells), and quantifying the cytokines using a suitable immunoassay.
Experimental Protocols
Here, we provide detailed protocols for three widely used techniques to measure cytokine production: Enzyme-Linked Immunosorbent Assay (ELISA), Intracellular Cytokine Staining (ICS) followed by Flow Cytometry, and Multiplex Immunoassay.
Protocol 1: Quantification of Secreted Cytokines by Sandwich ELISA
This protocol is a standard procedure for a sandwich ELISA and can be adapted for various cytokine targets like IFN-γ and TNF-α. Always refer to the specific instructions provided by the ELISA kit manufacturer.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP (or other enzyme conjugate)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Assay Diluent (e.g., 10% FBS in PBS)
-
Cell culture supernatants from this compound-stimulated and control cells
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution and wash the plate 2-3 times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Seal the plate and incubate for at least 1-2 hours at room temperature (RT).
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to generate a standard curve.
-
Aspirate the Blocking Buffer and wash the plate 3-4 times with Wash Buffer.
-
Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Aspirate the samples/standards and wash the plate 4-5 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at RT.
-
-
Enzyme Conjugate Incubation:
-
Aspirate the detection antibody and wash the plate 4-5 times with Wash Buffer.
-
Dilute Streptavidin-HRP to the recommended concentration in Assay Diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 20-30 minutes at RT, protected from light.
-
-
Substrate Development and Measurement:
-
Aspirate the enzyme conjugate and wash the plate thoroughly 5-7 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate at RT in the dark for 15-30 minutes, or until a color gradient develops in the standards.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot a standard curve of the corrected absorbance values against the known concentrations of the cytokine standards.
-
Interpolate the cytokine concentrations in your samples from the standard curve.
-
Multiply by the dilution factor if samples were diluted. Results are typically expressed in pg/mL or ng/mL.
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol allows for the identification of specific cell populations producing a particular cytokine at a single-cell level.
Materials:
-
This compound-stimulated and control cells (e.g., PBMCs)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD56 for NK cells)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)
-
Flow Cytometry Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation and Protein Transport Inhibition:
-
Culture cells with this compound or vehicle control for the desired time (e.g., 4-6 hours).
-
For the last 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A) to the cell culture medium to cause cytokines to accumulate intracellularly.
-
-
Cell Surface Staining:
-
Harvest the cells and wash them with Flow Cytometry Staining Buffer.
-
Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies for cell surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in Fixation/Permeabilization Buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in Permeabilization Buffer containing the fluorochrome-conjugated anti-cytokine antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization Buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to identify the percentage of cytokine-producing cells within specific cell populations (e.g., IFN-γ+ NK cells).
-
Protocol 3: Multiplex Immunoassay (e.g., Luminex)
This technique allows for the simultaneous measurement of multiple cytokines in a small sample volume, which is highly efficient. The protocol will vary depending on the specific manufacturer's kit.
General Principle:
Multiplex assays use spectrally distinct beads, each coated with a capture antibody specific for a different cytokine. The beads are incubated with the sample, followed by a biotinylated detection antibody and then a fluorescent reporter (streptavidin-phycoerythrin). A specialized flow cytometer identifies each bead by its spectral signature and quantifies the amount of bound cytokine by the reporter fluorescence intensity.
General Procedure:
-
Prepare Standards and Samples: Reconstitute and serially dilute the cytokine standards provided in the kit. Prepare your cell culture supernatants as per the kit's instructions.
-
Plate Preparation: Pre-wet the filter plate with assay buffer and aspirate.
-
Add Beads: Add the antibody-coupled beads to the wells of the filter plate.
-
Incubate with Samples: Wash the beads and then add the standards and samples to the wells. Incubate on a shaker for the recommended time.
-
Add Detection Antibodies: Wash the plate and add the biotinylated detection antibody cocktail. Incubate on a shaker.
-
Add Streptavidin-PE: Wash the plate and add the streptavidin-phycoerythrin. Incubate on a shaker.
-
Read Plate: Wash the plate, resuspend the beads in sheath fluid, and acquire the data on a Luminex instrument.
Data Analysis:
-
The instrument's software will generate a standard curve for each cytokine.
-
The concentrations of the cytokines in the samples will be automatically calculated based on the standard curves.
By following these detailed application notes and protocols, researchers can effectively and accurately measure the cytokine response induced by this compound, leading to a deeper understanding of its immunomodulatory properties and therapeutic potential.
References
- 1. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Alloferon 2 in Viral Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloferon (B14017460) 2 is a synthetic peptide with immunomodulatory and antiviral properties. It is an analogue of Alloferon, a peptide originally isolated from the immune system of insects. Alloferon 2 has demonstrated potential in the treatment of various viral infections by stimulating the host's innate immune response. These application notes provide a summary of its use in various viral infection models, detailing its mechanism of action, efficacy data, and protocols for experimental use.
Mechanism of Action
This compound exerts its antiviral effects primarily through the modulation of the host immune system. Its multifaceted mechanism involves:
-
Activation of Natural Killer (NK) Cells: Alloferon enhances the cytotoxic activity of NK cells, which are crucial for eliminating virally infected cells.[1][2]
-
Induction of Interferon (IFN) Synthesis: It stimulates the production of interferons, particularly IFN-α and IFN-γ, which play a key role in antiviral defense.[1][2]
-
Modulation of the NF-κB Signaling Pathway: Alloferon can activate the NF-κB pathway, a central regulator of immune and inflammatory responses. This activation is mediated through the downregulation of antioxidant proteins and IκBα, leading to IκB kinase (IKK) phosphorylation. This pathway is crucial for the expression of various antiviral genes, including interferons.[1][3][4]
The following diagram illustrates the proposed signaling pathway for Alloferon's immunomodulatory and antiviral effects.
Application in Viral Infection Models
This compound has been evaluated in several preclinical viral infection models. The following sections summarize the findings and provide experimental protocols.
Influenza Virus
Alloferon has shown efficacy against Influenza A and B viruses in both in vitro and in vivo models. It has been demonstrated to prevent mortality in mice and inhibit viral replication.
| Model | Virus Strain | This compound Treatment | Key Findings | Reference |
| In Vivo (Mouse) | Influenza A Virus | 25 µg, intranasal or subcutaneous administration | Prevented mortality in most animals. | [5] |
| In Vivo (Mouse) | Influenza B Virus | 25 µg, subcutaneous injection | Stimulated resistance and prevented mortality. | [5] |
| In Vitro (MDCK & A549 cells) | Influenza A (H1N1) | 0.5 µg/mL (in combination with Zanamivir) | Effectively inhibited viral proliferation. | [6][7] |
| In Vivo (Mouse) | Influenza A (H1N1) | Daily intranasal administration (in combination with Zanamivir) | Prevented weight loss, increased survival rate, and improved lung fibrosis. | [7][8] |
In Vivo Murine Influenza Virus Infection Model
This protocol is based on studies demonstrating the protective effects of Alloferon against lethal influenza virus challenge.
-
Animal Model: BALB/c mice, 6-8 weeks old.
-
Virus Strain: Influenza A/PR/8/34 (H1N1) or a relevant circulating strain.
-
Experimental Workflow:
Caption: In Vivo Influenza Model Workflow -
Detailed Methodology:
-
Acclimatization: House mice in a BSL-2 facility for one week prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=10-15 per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: this compound (25 µ g/mouse )
-
(Optional) Group 3: Positive control (e.g., Oseltamivir)
-
-
Infection: Lightly anesthetize mice and intranasally infect with a lethal dose (e.g., 10x LD50) of influenza virus in 50 µL of sterile PBS.
-
Treatment: Administer this compound (subcutaneously or intranasally) at a specified time point relative to infection (e.g., 24 hours pre- or post-infection).
-
Monitoring: Record body weight and survival daily for 14-21 days.
-
Endpoint Analysis (for mechanistic studies): On select days post-infection, euthanize a subset of mice to collect bronchoalveolar lavage fluid (BALF) for cytokine analysis and lungs for viral titration (e.g., plaque assay or qPCR) and histopathological examination.
-
Herpes Simplex Virus (HSV)
Alloferon has demonstrated the ability to inhibit the replication of Herpes Simplex Virus Type 1 (HHV-1) in vitro.
| Model | Virus Strain | This compound Treatment | Key Findings | Reference |
| In Vitro (HEp-2 cells) | Human Herpes Virus 1 (HHV-1) McIntyre strain | Not specified | Prevented replication of HHV-1. | [3] |
| In Vitro | Human Herpes Virus 1 (HHV-1) | 90 µg/mL | Inhibited replication of HHV-1 after 24 hours of incubation. | [3] |
In Vitro HSV-1 Plaque Reduction Assay
This protocol is designed to quantify the inhibitory effect of this compound on HSV-1 replication.
-
Cell Line: Vero (African green monkey kidney) or HEp-2 cells.
-
Virus Strain: HSV-1 (e.g., KOS or McIntyre strain).
-
Experimental Workflow:
Caption: In Vitro HSV Plaque Reduction Assay -
Detailed Methodology:
-
Cell Seeding: Seed Vero cells in 24-well plates and grow to 90-100% confluency.
-
Virus Preparation: Prepare serial dilutions of HSV-1 stock in serum-free medium.
-
Treatment: Prepare various concentrations of this compound (e.g., 10-100 µg/mL) in serum-free medium.
-
Infection: Remove growth medium from cells. Add 200 µL of virus dilution (aiming for 50-100 plaques per well) and 200 µL of the corresponding this compound dilution (or vehicle control) to the wells.
-
Adsorption: Incubate at 37°C for 1-2 hours to allow virus adsorption.
-
Overlay: Remove the inoculum and overlay the cell monolayer with 1 mL of medium containing 1% methylcellulose (B11928114) and the respective concentration of this compound.
-
Incubation: Incubate at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Quantification: Fix the cells (e.g., with methanol) and stain with crystal violet. Count the number of plaques in each well and calculate the percentage of inhibition relative to the vehicle control.
-
Epstein-Barr Virus (EBV)
Alloferon has been shown to be effective in reducing viral load and enhancing the immune response in patients with chronic Epstein-Barr virus (CEBV) infection.
| Model | Study Population | This compound Treatment | Key Findings | Reference |
| Clinical Study | Patients with Chronic EBV Infection | Nine subcutaneous injections of 1.0 mg every other day | Significantly reduced EBV DNA in saliva samples. Enhanced cytotoxic activity of NK cells. | [9] |
In Vitro Assessment of Alloferon's Effect on EBV-Infected Cells
This protocol provides a framework for studying the direct effects of this compound on EBV-positive cells and the associated immune response.
-
Cell Line: EBV-positive lymphoblastoid cell lines (LCLs) or Burkitt's lymphoma cell lines (e.g., Raji).
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Experimental Workflow:
Caption: In Vitro EBV Model Workflow -
Detailed Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Treatment: Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS. Treat the cells with various concentrations of this compound (or vehicle control) for 24 hours.
-
Co-culture: Co-culture the pre-treated PBMCs with an EBV-positive target cell line (e.g., Raji) at an appropriate effector-to-target ratio (e.g., 10:1).
-
Endpoint Analysis:
-
NK Cell Activity: After 4-6 hours of co-culture in the presence of anti-CD107a antibody, stain the cells for NK cell markers (e.g., CD3-, CD56+) and analyze CD107a expression on NK cells by flow cytometry as a measure of degranulation and cytotoxic activity.
-
Viral DNA Quantification: After 24-48 hours, collect the supernatant and/or the cells and extract DNA. Quantify the number of EBV DNA copies using quantitative PCR (qPCR) targeting a conserved EBV gene (e.g., EBNA1).
-
Cytokine Production: Collect the supernatant from the co-culture and measure the concentration of IFN-γ using an ELISA kit.
-
-
Conclusion
This compound demonstrates significant potential as an antiviral agent through its immunomodulatory mechanism. The provided data and protocols offer a foundation for researchers to further investigate its efficacy and mechanism of action in various viral infection models. Further studies are warranted to optimize dosing and treatment schedules and to explore its potential in combination therapies.
References
- 1. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Alloferon versus Valaciclovir for Treating Chronic Epstein-Barr Virus Infection [xiahepublishing.com]
Application Notes and Protocols for Alloferon: Stability and Storage for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the stability and appropriate storage conditions for the research-grade peptide, Alloferon. Adherence to these guidelines is crucial for maintaining the peptide's structural integrity and biological activity, ensuring the validity and reproducibility of experimental results.
Introduction to Alloferon
Alloferon is an immunomodulatory peptide that was first isolated from the blood of an insect. It has demonstrated antiviral and antitumor properties, primarily through the activation of Natural Killer (NK) cells and the induction of interferon (IFN) synthesis. Alloferon's mechanism of action involves the modulation of the NF-κB signaling pathway, which plays a critical role in the immune response. Given its therapeutic potential, understanding its stability profile is paramount for its application in research and drug development.
Storage and Stability of Alloferon
Proper storage is essential to prevent the degradation of Alloferon. The following tables summarize the recommended storage conditions for both lyophilized powder and reconstituted solutions. While specific quantitative stability data for Alloferon under various conditions is not extensively published, the following recommendations are based on general best practices for synthetic peptides and available manufacturer guidelines.
Lyophilized Alloferon
| Parameter | Condition | Recommended Duration | Notes |
| Temperature | -20°C or lower | Up to 1 year | Long-term storage. Minimize freeze-thaw cycles. |
| 4°C | Short-term storage (weeks) | Not recommended for long-term storage. | |
| Light Exposure | Store in the dark | N/A | Protect from light to prevent photodegradation. |
| Moisture | Store in a desiccated environment | N/A | Lyophilized peptides are hygroscopic. |
Reconstituted Alloferon Solution
| Parameter | Condition | Recommended Duration | Notes |
| Temperature | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | |
| 4°C | 2-7 days | For immediate use. Prone to microbial contamination and degradation. | |
| Solvent | Sterile, distilled water or appropriate buffer | N/A | The choice of solvent can impact stability. For cell-based assays, use a sterile, isotonic buffer. |
| pH | Neutral (pH 7.0-7.4) | N/A | Extreme pH values can lead to hydrolysis and degradation. The optimal pH for stability has not been specifically reported for Alloferon. |
Experimental Protocols for Stability Assessment
The following protocols provide methodologies to assess the stability of Alloferon under various conditions. These are adaptable protocols based on standard methods for peptide analysis.
Protocol for Assessing Alloferon Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a method to determine the purity of an Alloferon sample over time, which is a direct measure of its stability.
Materials:
-
Alloferon (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Appropriate sterile buffer for reconstitution (e.g., Phosphate Buffered Saline, PBS)
-
RP-HPLC system with a C18 column
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Reconstitute lyophilized Alloferon in the desired sterile buffer to a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into aliquots for storage at different conditions (e.g., 4°C, 25°C, -20°C) and for different time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).
-
At each time point, take an aliquot and dilute it with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 280 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and should be optimized for Alloferon.
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample.
-
-
Data Analysis:
-
Identify the peak corresponding to intact Alloferon based on the retention time of a freshly prepared sample (time point 0).
-
Integrate the area of the Alloferon peak and any new peaks that appear over time, which represent degradation products.
-
Calculate the percentage purity of Alloferon at each time point using the following formula: % Purity = (Area of Alloferon Peak / Total Area of All Peaks) * 100
-
Plot the % Purity against time for each storage condition to determine the stability profile.
-
Protocol for Assessing Alloferon Bioactivity
This protocol provides a general framework for a cell-based assay to determine if stored Alloferon retains its biological function. The specific cell line and endpoint will depend on the research question. As Alloferon is known to stimulate NK cell cytotoxicity, an NK cell-mediated cytotoxicity assay is a relevant bioassay.
Materials:
-
Alloferon samples stored under different conditions
-
NK-92 cell line (or other suitable NK cell line)
-
Target cancer cell line (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
-
Fetal Bovine Serum (FBS)
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
Procedure:
-
Cell Culture:
-
Culture NK-92 and K562 cells according to standard protocols.
-
Label the target K562 cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-based cytotoxicity assay.
-
-
Assay Setup:
-
Plate the labeled target cells in a 96-well plate.
-
Prepare serial dilutions of the Alloferon samples (from different storage conditions and time points) in the cell culture medium.
-
Add the Alloferon dilutions to the NK-92 cells and incubate for a predetermined time (e.g., 4 hours) to stimulate the NK cells.
-
After the stimulation period, add the activated NK-92 cells to the wells containing the target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Include appropriate controls: target cells alone (spontaneous release), target cells with lysis buffer (maximum release), and NK cells with target cells without Alloferon (basal cytotoxicity).
-
-
Incubation and Measurement:
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Measure the release of the marker (LDH or Calcein-AM) from the target cells according to the manufacturer's instructions for the cytotoxicity kit.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity for each Alloferon concentration using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Plot the % Cytotoxicity against the Alloferon concentration for each stored sample.
-
Compare the dose-response curves to determine if there is a loss of bioactivity in the stored samples compared to the fresh sample.
-
Alloferon Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the known signaling pathway of Alloferon and a typical experimental workflow for its stability assessment.
Troubleshooting & Optimization
Technical Support Center: Alloferon 2 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Alloferon (B14017460) 2 in animal models. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and summarized data to facilitate the effective design and execution of in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Alloferon 2 and what is its primary mechanism of action?
This compound is a synthetic peptide analogous to an immunomodulatory molecule originally isolated from the blow fly Calliphora vicina.[1][2] Its primary mechanism of action is the stimulation of the innate immune system, particularly by activating Natural Killer (NK) cells and inducing the production of endogenous interferons (IFNs), such as IFN-α and IFN-γ.[1][3][4] This leads to enhanced cytotoxicity against tumor cells and virus-infected cells.
Q2: How does this compound activate Natural Killer (NK) cells?
This compound enhances NK cell activity through several mechanisms:
-
Upregulation of Activating Receptors: It increases the expression of NK cell activating receptors like 2B4 and NKG2D on the cell surface.[3]
-
Increased Cytotoxicity: It boosts the cytotoxic capacity of NK cells by promoting the secretion of perforin (B1180081) and granzyme B, which induce apoptosis in target cells.[1][5]
-
Cytokine Production: this compound stimulates NK cells to produce and release cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), which further amplify the anti-tumor and antiviral immune response.[1][6][7]
Q3: What is the role of the NF-κB pathway in Alloferon's mechanism of action?
The Nuclear Factor-kappa B (NF-κB) signaling pathway is crucial for Alloferon's immunomodulatory effects. Alloferon can activate the NF-κB pathway, which in turn leads to the transcription of genes involved in the immune response, including the production of interferons.[4] This activation involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), allowing NF-κB to translocate to the nucleus and initiate gene expression.[4]
Q4: What are the recommended administration routes for this compound in mice?
The most commonly reported and effective administration routes for this compound in mice are:
-
Subcutaneous (s.c.) injection: This route has been used in anti-influenza and anti-tumor studies.[1][8]
-
Intraperitoneal (i.p.) injection: This route has been documented in anti-tumor xenograft models.[3]
-
Intranasal (i.n.) administration: This route is particularly effective for models of respiratory viral infections, such as influenza.[1][8][9]
Q5: What are the typical dosages of this compound used in mouse models?
Reported effective dosages of Alloferon in mouse models typically range from 0.5 µg to 50 µg per mouse, depending on the experimental model and administration route.[1][3][9] For instance, a 25 µg dose has been used in anti-influenza studies, while a 50 µg daily dose has been used in some cancer models.[1][3]
Q6: How should this compound be prepared for in vivo administration?
This compound is typically supplied as a lyophilized powder and should be reconstituted in a sterile, isotonic solution such as phosphate-buffered saline (PBS) or saline solution before administration. It is crucial to ensure complete dissolution and to handle the solution under sterile conditions to prevent contamination.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of therapeutic effect (e.g., no tumor regression, no reduction in viral titer) | - Inadequate Dosage: The dose of this compound may be too low for the specific animal model or disease severity.- Suboptimal Administration Route: The chosen route may not provide adequate bioavailability at the target site.- Poor Peptide Stability: this compound may have degraded due to improper storage or handling.- Timing of Administration: The treatment schedule may not be optimal for the disease progression. | - Perform a dose-response study to determine the optimal dosage for your model.- Consider alternative administration routes. For respiratory infections, intranasal delivery may be more effective than systemic routes.[1][9]- Store lyophilized this compound at -20°C and reconstituted solutions at 4°C for short-term use. Avoid repeated freeze-thaw cycles.- Adjust the timing and frequency of administration based on the study objectives (e.g., prophylactic vs. therapeutic). |
| High variability in animal responses | - Inconsistent Administration: Variations in injection volume or technique can lead to inconsistent dosing.- Animal Health Status: Underlying health issues in some animals can affect their immune response.- Genetic Variability: Outbred mouse strains may exhibit more variable responses than inbred strains. | - Ensure all personnel are properly trained in the chosen administration technique to guarantee consistency.- Closely monitor animal health and exclude any animals showing signs of illness before the study begins.- Use inbred mouse strains for more uniform responses. |
| Adverse reactions at the injection site (for s.c. or i.p. routes) | - High Concentration of Peptide: A highly concentrated solution may cause local irritation.- Contamination of the Injectate: Bacterial contamination can lead to inflammation or infection.- Improper Injection Technique: Can cause tissue damage and inflammation. | - Dilute this compound in a larger volume of sterile saline or PBS.- Ensure strict aseptic techniques during reconstitution and administration.- Provide proper training on injection techniques to minimize tissue trauma. |
| Difficulty in dissolving lyophilized this compound | - Inappropriate Solvent: The chosen solvent may not be optimal for peptide dissolution.- Low Temperature of Solvent: Cold solvent can slow down the dissolution process. | - Use sterile, pyrogen-free PBS at a physiological pH.- Allow the solvent to reach room temperature before attempting to dissolve the peptide. Gentle vortexing can aid dissolution. |
Data Presentation
Table 1: In Vivo Efficacy of Alloferon in a Murine Leukemia Model
| Treatment Group | Number of Tumor-Free Mice / Total Mice (Day 70) | Percentage of Tumor-Free Mice |
| Control (Solvent) | 0 / 10 | 0% |
| Alloferon (25 µg, s.c., twice weekly for 6 weeks) | 7 / 10 | 70% |
Data adapted from a study using DBA/2 mice grafted with P388 murine leukemia cells.
Table 2: Antiviral Efficacy of Alloferon in a Mouse Influenza A Model
| Treatment Group | Survival Rate (Day 10 post-infection) |
| Control (Untreated) | 0% |
| Alloferon (25 µg, intranasal) | 80% |
| Alloferon (25 µg, subcutaneous) | 75% |
Data adapted from a study using mice with lethal pulmonary infection with human influenza virus A.[8]
Table 3: Effect of Alloferon on Tumor Growth in a Xenograft Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 ± SD |
| Control (PBS) | 1250 ± 150 |
| Alloferon (50 µg, i.p., daily for 4 weeks) | 150 ± 50 |
Data adapted from a study using nude mice subcutaneously injected with HCT116 cancer cells.[3]
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound for Anti-Tumor Efficacy Studies
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Line: 4T1 murine breast cancer cells.
-
Preparation of this compound: Reconstitute lyophilized this compound in sterile PBS to a final concentration of 0.25 mg/mL.
-
Tumor Inoculation: Inject 1 x 10⁵ 4T1 cells in 100 µL of PBS subcutaneously into the right flank of each mouse.
-
Treatment Protocol:
-
Begin treatment when tumors reach an average volume of 50-100 mm³.
-
Administer 25 µg of this compound (100 µL of the prepared solution) subcutaneously on the contralateral flank.
-
Treat the mice twice a week for three consecutive weeks.
-
The control group should receive subcutaneous injections of 100 µL of sterile PBS following the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers every two days.
-
Monitor body weight and general health of the animals throughout the study.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period for tissue collection and analysis.
Protocol 2: Intranasal Administration of this compound for Antiviral Studies (Influenza Model)
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Virus: Influenza A virus (e.g., H1N1 strain), diluted in sterile saline to the desired infectious dose.
-
Preparation of this compound: Reconstitute lyophilized this compound in sterile saline to a final concentration of 0.01 µg/µL.
-
Treatment and Infection Protocol:
-
Lightly anesthetize the mice (e.g., using isoflurane).
-
Administer 0.5 µg of this compound in 50 µL of saline intranasally (25 µL per nostril) 24 hours prior to infection.[9]
-
The control group should receive 50 µL of sterile saline intranasally.
-
24 hours after the prophylactic treatment, infect the mice intranasally with a lethal dose of influenza A virus in a 50 µL volume.
-
Continue daily intranasal administration of this compound or saline for seven days post-infection.[9]
-
-
Monitoring:
-
Monitor survival and body weight daily for at least 14 days post-infection.
-
Observe for clinical signs of illness (e.g., ruffled fur, lethargy).
-
-
Endpoint: At defined time points, a subset of mice can be euthanized to collect lung tissue for viral titer analysis (e.g., by plaque assay or qPCR).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to immune gene expression.
Caption: Mechanism of this compound-mediated NK cell activation and cytotoxicity.
Caption: Experimental workflow for in vivo anti-tumor efficacy studies.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of NF-kappaB by alloferon through down-regulation of antioxidant proteins and IkappaBalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral and antitumor peptides from insects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Alloferon 2 in research
Welcome to the technical support center for Alloferon (B14017460) 2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Alloferon 2?
This compound is an immunomodulatory peptide that primarily enhances the activity of the innate immune system. Its main functions include the activation of Natural Killer (NK) cells, stimulation of interferon (IFN) synthesis, and modulation of the NF-κB signaling pathway. This activity is central to its antiviral and antitumor properties.[1][2][3][4]
Q2: Are there known off-target receptors for this compound?
Currently, specific off-target receptors for this compound have not been well-documented in publicly available literature. The observed "off-target" effects are generally considered to be extensions of its on-target immunomodulatory activity, such as excessive cytokine production or effects on non-immune cells that are sensitive to immune signaling.
Q3: Is this compound cytotoxic to non-target cells?
Studies have shown that Alloferon is generally non-toxic to normal cells and does not affect their proliferation.[1] However, some analogs of Alloferon have been shown to induce apoptosis in insect hemocytes.[5] If you observe unexpected cytotoxicity in your experiments, it is crucial to perform a dose-response analysis and validate the effect with multiple cell viability assays.
Q4: Can this compound induce a "cytokine storm"?
By stimulating NK cells and other immune cells, this compound can increase the production of cytokines such as IFN-γ and TNF-α.[2][3] At high concentrations or in sensitive systems, this could potentially lead to an excessive release of cytokines, resembling a cytokine storm. Monitoring the levels of key pro-inflammatory cytokines is recommended if you suspect an overactive immune response.
Q5: Why am I seeing contradictory results in my NF-κB signaling assays?
This compound has a dual role in modulating the NF-κB pathway. It can act as both an activator and an inhibitor depending on the cellular context and the presence of other stimuli (like a viral infection).[4] This can lead to seemingly contradictory results. It is important to carefully control your experimental conditions and analyze multiple components of the NF-κB pathway to understand its net effect in your specific model.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Viability of Non-Immune Cells
You are observing a significant decrease in the viability of your non-immune cell line (e.g., epithelial cells, fibroblasts) after treatment with this compound.
Possible Causes:
-
High Concentration: The concentration of this compound may be too high for your specific cell line.
-
Indirect Cytotoxicity: this compound may be stimulating a small population of contaminating immune cells in your culture to release cytotoxic factors.
-
Induction of Apoptosis: In some contexts, this compound might be sensitizing cells to apoptosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell death.
Experimental Protocols:
-
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Seed your non-immune cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 ng/mL to 100 µg/mL) in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the LC50 (Lethal Concentration 50%).
-
Issue 2: Inconsistent Effects on NF-κB Pathway Activation
Your Western blot or reporter assay results show that this compound sometimes activates and sometimes inhibits the NF-κB pathway.
Possible Causes:
-
Dual Regulatory Role: this compound can have a context-dependent dual effect on the NF-κB pathway.[4]
-
Cellular State: The basal level of NF-κB activation in your cells can influence the outcome.
-
Timing of Analysis: The kinetics of NF-κB activation and subsequent feedback inhibition can lead to different results at different time points.
Signaling Pathway:
Caption: this compound's dual modulation of the NF-κB pathway.
Experimental Protocols:
-
Protocol 2: Western Blot for NF-κB Pathway Components
-
Cell Culture and Treatment: Culture your cells to 70-80% confluency. Pre-treat with this compound for a specified time (e.g., 1 hour) before stimulating with an NF-κB activator (e.g., TNF-α or LPS) for different durations (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software.
-
Issue 3: Excessive Pro-inflammatory Cytokine Production
You are observing very high levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in your cell culture supernatant or animal models, which may be masking the intended therapeutic effect or causing toxicity.
Possible Causes:
-
High Dose of this compound: The dose used may be causing an over-stimulation of the immune response.
-
Synergistic Effects: Other components in your experimental system may be synergizing with this compound to enhance cytokine production.
-
Model Sensitivity: The specific cell line or animal strain you are using may be particularly sensitive to immunomodulatory agents.
Logical Relationship Diagram:
Caption: Factors contributing to excessive cytokine release.
Experimental Protocols:
-
Protocol 3: Cytokine Quantification by ELISA
-
Sample Collection: Collect cell culture supernatants or serum from treated and control groups at various time points.
-
ELISA Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., human IFN-γ or mouse TNF-α). Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding your samples and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of the cytokine in your samples.
-
Quantitative Data Summary
The following tables summarize some of the quantitative data available in the literature. It is important to note that these values can be highly dependent on the experimental system used.
Table 1: In-Vitro Effective Concentrations of Alloferon
| Biological Effect | Cell/System | Concentration Range | Reference |
| Stimulation of NK cell cytotoxicity | Mouse spleen lymphocytes | 0.05 - 50 ng/mL | [6] |
| Inhibition of HHV-1 replication | Vero cells | 90 µg/mL | [1] |
| Downregulation of SLC6A14 | Pancreatic cancer cells | 4 µg/mL | [7] |
Table 2: Effect of Alloferon on Gemcitabine Chemosensitivity in Pancreatic Cancer Cells
| Cell Line | Treatment | Gemcitabine IC50 (µM) | Reference |
| Panc-1 | Control | 11.83 ± 1.47 | [7] |
| Panc-1 | Alloferon (4 µg/mL) | 9.22 ± 1.01 | [7] |
| AsPC-1 | Control | 4.04 ± 1.54 | [7] |
| AsPC-1 | Alloferon (4 µg/mL) | 3.12 ± 0.39 | [7] |
Disclaimer: This information is intended for research purposes only and should not be used for clinical decision-making. The provided protocols are general guidelines and may require optimization for your specific experimental conditions.
References
- 1. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel analogs of alloferon: Synthesis, conformational studies, pro-apoptotic and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral and antitumor peptides from insects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Navigating the Labyrinth of Alloferon 2 Research: A Technical Support Guide
For Immediate Release
Researchers and drug development professionals working with the immunomodulatory peptide Alloferon (B14017460) 2 now have a dedicated technical support resource to navigate the complexities and challenges associated with replicating published findings. This comprehensive guide, presented in a user-friendly question-and-answer format, addresses common issues encountered during in vitro and in vivo experiments, providing detailed troubleshooting steps, standardized protocols, and a transparent look at the inconsistencies in the existing body of research.
Alloferon 2, a peptide with promising antiviral and antitumor properties, has been the subject of numerous studies. However, its complex mechanism of action, including a dual role in the NF-κB signaling pathway and potential for instability, has led to variability in experimental outcomes, posing significant hurdles for researchers. This technical support center aims to foster reproducibility and accelerate the translation of this compound research into tangible therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our antiviral assays with this compound. What are the potential causes?
A1: Inconsistent antiviral efficacy is a frequently reported challenge. Several factors can contribute to this variability:
-
Peptide Stability and Handling: this compound, like many peptides, is susceptible to degradation. Improper storage, repeated freeze-thaw cycles, and the presence of proteases in cell culture media can compromise its activity. We recommend storing lyophilized peptide at -20°C or lower and preparing fresh stock solutions for each experiment.
-
Virus and Cell Line Specificity: The antiviral activity of Alloferon has been shown to be virus-specific. For instance, studies have reported inhibitory effects against herpes simplex virus (HHV-1) but not coxsackievirus.[1] The choice of cell line can also significantly impact results.
-
Assay Conditions: Variations in incubation times, peptide concentration, and the multiplicity of infection (MOI) can all lead to divergent outcomes. It is crucial to meticulously standardize these parameters.
Q2: Our experiments on NF-κB signaling show conflicting results, sometimes activation and other times inhibition. Why is this happening?
A2: The dual regulatory role of Alloferon on the NF-κB pathway is a key area of complexity and a significant source of conflicting data. The outcome appears to be context-dependent:
-
Pro-inflammatory Stimulus: In the presence of a viral infection or other pro-inflammatory stimuli, Alloferon may act as an inhibitor of the NF-κB pathway, potentially by preventing IKK activation.
-
Immune Activation: Conversely, in other contexts, Alloferon has been shown to activate the NF-κB pathway, leading to the production of interferons and other cytokines that enhance the innate immune response.
It is important to carefully consider the specific experimental conditions, including the cell type and the presence of other signaling molecules, when interpreting NF-κB pathway results.
Q3: We are having difficulty replicating the reported enhancement of Natural Killer (NK) cell cytotoxicity. What are the critical parameters?
A3: Enhancing NK cell activity is a cornerstone of Alloferon's proposed mechanism of action. To achieve consistent results, consider the following:
-
Effector-to-Target (E:T) Ratio: The ratio of NK cells to target tumor cells is a critical determinant of cytotoxicity. This should be optimized for your specific cell lines.
-
Cytokine Co-stimulation: The presence of other cytokines, such as IL-2, can significantly influence NK cell activation and may be necessary to observe a robust effect from this compound.
-
Source and Purity of NK Cells: The activation state and purity of the primary NK cells used in the assay can vary between donors and isolation methods, leading to variability.
Troubleshooting Guides
Problem: Low or No Antiviral Activity Observed
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | 1. Ensure this compound is stored at ≤ -20°C in a desiccated environment. 2. Reconstitute the peptide in sterile, nuclease-free water or an appropriate buffer immediately before use. 3. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Incorrect Peptide Concentration | 1. Verify the concentration of your stock solution using a reliable quantification method. 2. Perform a dose-response experiment to determine the optimal effective concentration for your specific virus and cell line. |
| Cell Line or Virus Insensitivity | 1. Confirm from literature that the chosen cell line and virus are responsive to this compound. 2. Consider testing a panel of different cell lines and viruses to identify a sensitive model. |
| Suboptimal Assay Conditions | 1. Optimize the multiplicity of infection (MOI) to ensure a detectable level of viral replication in control wells. 2. Vary the incubation time of this compound with the cells before and after viral infection. |
Problem: Inconsistent NK Cell Activation
| Potential Cause | Troubleshooting Step |
| Variable NK Cell Viability/Activity | 1. Use freshly isolated primary NK cells for each experiment. 2. Assess the baseline activation status of NK cells from different donors, as this can vary. 3. Ensure high viability of NK cells post-isolation. |
| Suboptimal Effector-to-Target (E:T) Ratio | 1. Titrate the E:T ratio to find the optimal window for detecting enhancement of cytotoxicity by this compound. |
| Inadequate Cytokine Support | 1. Include a low dose of IL-2 or other relevant cytokines in your assay to maintain NK cell viability and responsiveness. |
| Target Cell Resistance | 1. Verify that the target cell line is susceptible to NK cell-mediated lysis. 2. Consider using a different target cell line if resistance is suspected. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to aid in experimental design and comparison of findings.
Table 1: In Vitro Antiviral Activity of this compound and its Analogs
| Virus | Cell Line | Compound | IC50 / Effective Concentration | Reference |
| Human Herpesvirus 1 (HHV-1) | HEp-2 | Alloferon 1 & 2 | Inhibition of replication observed | [2] |
| Human Herpesvirus 1 (HHV-1) | Vero | [3-13]-alloferon (analog) | 38 μM | [1] |
| Coxsackievirus B2 | Vero, HEp-2, LLC-MK(2) | Alloferon | No significant inhibition | [1] |
| Influenza A (H1N1) | MDCK, A549 | Alloferon (in combination with Zanamivir) | Enhanced suppression of viral replication | [3] |
Table 2: Effective Concentrations of Alloferon for Immunomodulatory Effects
| Effect | Cell Type | Concentration | Reference |
| NK cell cytotoxicity enhancement | Mouse spleen lymphocytes | 0.05 - 50 ng/mL | [4] |
| Upregulation of NK-activating receptor 2B4 | Human NK cells | 2 and 4 µg/ml | [5] |
| Increased IFN-γ and TNF-α production | Human NK cells | 2 and 4 µg/ml | [5] |
| In vivo tumor growth retardation | Mouse xenograft model | 50 µ g/mouse/day | [5] |
Experimental Protocols & Methodologies
General Protocol for In Vitro Antiviral Assay
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Peptide Treatment: Pre-treat cells with various concentrations of this compound for a predetermined period (e.g., 2-4 hours) before infection.
-
Viral Infection: Infect the cells with the virus at a pre-determined Multiplicity of Infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication: Assess viral replication using a suitable method, such as a plaque assay, TCID50 assay, or qPCR for viral genes.
Standard Protocol for NK Cell Cytotoxicity Assay
-
Effector Cell Preparation: Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs).
-
Target Cell Labeling: Label target tumor cells with a fluorescent dye (e.g., Calcein AM) or 51Cr.
-
Co-culture: Co-culture the labeled target cells with effector NK cells at various E:T ratios in the presence or absence of this compound.
-
Incubation: Incubate the co-culture for 4-6 hours.
-
Measurement of Cytotoxicity: Measure the release of the fluorescent dye or 51Cr into the supernatant, which is proportional to the lysis of target cells.
Visualizing the Complexity: Signaling Pathways and Workflows
To further aid researchers, the following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound's dual-action signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
This technical support center represents a crucial step towards demystifying the challenges in this compound research. By providing a centralized resource for troubleshooting and protocol standardization, we hope to empower researchers to generate more robust and reproducible data, ultimately accelerating the development of this promising therapeutic agent.
References
- 1. New alloferon analogues: synthesis and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Alloferon 2: A Comparative Analysis of its Mechanism of Action in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Alloferon 2, a synthetic 12-amino-acid peptide (GVSGHGQHGVHG), has emerged as a promising immunomodulatory agent with demonstrated antiviral and antitumor activities.[1] This guide provides an objective comparison of this compound's performance against other therapeutic alternatives, supported by experimental data from various cell line studies. We delve into its mechanism of action, offering detailed experimental protocols and visual representations of key signaling pathways.
Comparative Performance Analysis
This compound's therapeutic potential has been evaluated in comparison to established antiviral and chemotherapeutic agents. The following tables summarize the quantitative outcomes of these comparative studies.
Antiviral Efficacy: Alloferon vs. Valaciclovir for Chronic Epstein-Barr Virus (EBV) Infection
A clinical study comparing Alloferon with Valaciclovir in patients with chronic EBV infection revealed superior efficacy of Alloferon in reducing viral load and enhancing the host's immune response.[1][2][3]
| Parameter | Alloferon Group (n=70) | Valaciclovir Group (n=30) | p-value |
| EBV DNA Negative Patients (6 weeks post-therapy) | 54.28% (38 patients) | 30.0% (9 patients) | 0.001[1][2] |
| Change in NK Cell Content | Significant Increase | Significant Reduction | - |
| Change in NKT Cell Content | Significant Increase | Significant Reduction | - |
| Change in Cytotoxic T Cell Content | Significant Increase | Significant Reduction | - |
Table 1: Comparison of clinical and immunological outcomes in patients with chronic EBV infection treated with Alloferon or Valaciclovir.[1][2]
Synergistic Antiviral Activity: this compound in Combination with Zanamivir against Influenza A (H1N1)
In vitro studies on Madin-Darby Canine Kidney (MDCK) and human lung adenocarcinoma (A549) cells demonstrated that this compound enhances the antiviral activity of Zanamivir against the H1N1 influenza virus.[4][5][6]
| Cell Line | Treatment | Viral Replication Suppression (relative to untreated control) |
| MDCK | Alloferon (0.5 µg/mL) + Zanamivir (35 µg/mL) | More effective than either drug alone[4][5] |
| A549 | Alloferon (0.5 µg/mL) + Zanamivir (35 µg/mL) | More effective than either drug alone[4][5] |
Table 2: Synergistic effect of this compound and Zanamivir on H1N1 viral replication in vitro.[4][5]
Mechanism of Action: A Multi-pronged Approach
This compound exerts its effects through a multifaceted mechanism, primarily by modulating the innate and adaptive immune systems. The core of its action lies in the activation of Natural Killer (NK) cells and the induction of endogenous interferon (IFN) synthesis.[7][8]
Activation of Natural Killer (NK) Cells
This compound significantly enhances the cytotoxic activity of NK cells against tumor and virally infected cells.[7][9] This is achieved through:
-
Upregulation of Activating Receptors: Studies have shown that Alloferon treatment upregulates the expression of NK cell activating receptors such as 2B4 and NKG2D.[8]
-
Enhanced Granule Exocytosis: Alloferon promotes the secretion of cytotoxic granules containing perforin (B1180081) and granzyme B, which induce apoptosis in target cells.[7][8]
-
Increased Cytokine Production: Activated NK cells, under the influence of Alloferon, increase their production of IFN-γ and Tumor Necrosis Factor-α (TNF-α).[7][8]
Figure 1: this compound-mediated activation of NK cell cytotoxicity.
Modulation of the NF-κB Signaling Pathway
Alloferon's immunomodulatory effects are also linked to its ability to modulate the NF-κB signaling pathway. In the context of viral infections, Alloferon can potentiate the host's immune response by activating NF-κB, leading to the production of interferons.[8][10] This activation is thought to occur through the regulation of cellular redox potential, involving the downregulation of antioxidant proteins and IκBα.[8]
Figure 2: this compound's activation of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the validation of this compound's mechanism of action.
NK Cell-Mediated Cytotoxicity Assay
Objective: To quantify the ability of this compound-stimulated NK cells to lyse target cancer cells (e.g., K562).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
NK cell isolation kit
-
K562 target cells (human erythroleukemic cell line)
-
This compound
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Chromium-51 (⁵¹Cr) or a non-radioactive alternative (e.g., Calcein AM)
-
Gamma counter or fluorescence plate reader
Procedure:
-
Effector Cell Preparation: Isolate NK cells from PBMCs using a negative selection kit. Culture the isolated NK cells in RPMI-1640 supplemented with 10% FBS and IL-2.
-
Stimulation: Treat NK cells with varying concentrations of this compound for a predetermined period (e.g., 24 hours).
-
Target Cell Labeling: Label K562 cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄. Wash the cells to remove excess unincorporated ⁵¹Cr.
-
Co-culture: Mix the stimulated NK cells (effector cells) with the labeled K562 cells (target cells) at different effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Measurement of Cytotoxicity: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: ⁵¹Cr release from target cells incubated with medium alone.
-
Maximum Release: ⁵¹Cr release from target cells lysed with a detergent.
-
Figure 3: Workflow for NK cell-mediated cytotoxicity assay.
Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the antiviral efficacy of this compound against influenza virus in MDCK cells.
Materials:
-
MDCK cells
-
Influenza A virus (e.g., H1N1)
-
This compound
-
MEM (Minimum Essential Medium)
-
Trypsin-TPCK
-
Agarose
-
Crystal Violet
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.
-
Virus Infection: Wash the cell monolayers and infect with a diluted influenza virus suspension for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and overlay the cells with MEM containing 1% agarose, trypsin-TPCK, and various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until viral plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction compared to the untreated virus control. % Plaque Reduction = [(Number of plaques in control - Number of plaques in treated) / Number of plaques in control] x 100
NF-κB Reporter Assay
Objective: To measure the activation of the NF-κB signaling pathway by this compound in a reporter cell line (e.g., Namalva-NF-κB-luc).
Materials:
-
Namalva cells stably transfected with an NF-κB-luciferase reporter construct
-
This compound
-
RPMI-1640 medium
-
FBS
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the Namalva-NF-κB-luc reporter cells in a 96-well plate.
-
Treatment: Treat the cells with different concentrations of this compound for a specified time (e.g., 6-24 hours). Include a positive control (e.g., TNF-α) and a negative control (medium alone).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the cell number or a co-transfected control reporter. Express the results as fold induction over the untreated control.[11][12]
This guide provides a foundational understanding of this compound's mechanism of action and its comparative performance. Further research and head-to-head clinical trials are warranted to fully elucidate its therapeutic potential in various disease contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Alloferon versus Valaciclovir for Treating Chronic Epstein-Barr Virus Infection [xiahepublishing.com]
- 3. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 4. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues [frontiersin.org]
- 8. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fenicsbio.com [fenicsbio.com]
- 12. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Alloferon 2's Antitumor Effects In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antitumor effects of Alloferon (B14017460) 2 and other immunomodulatory peptides. The data presented is compiled from various preclinical and clinical studies to offer a comprehensive overview for researchers in oncology and drug development.
Comparative Analysis of In Vivo Antitumor Efficacy
The following table summarizes the quantitative data on the antitumor effects of Alloferon, its analogue Allostatine, and other immunomodulatory peptides like Thymalin and T-activin from various in vivo studies. It is important to note that the experimental conditions, including animal models, tumor types, and treatment regimens, vary across these studies, which should be considered when comparing the results.
| Agent | Animal Model | Cancer Type | Key Outcomes | Citation |
| Alloferon-1 | DBA/2 Mice | P388 Murine Leukemia | Moderate tumoristatic and tumoricidal activities, comparable to low-dose chemotherapy. | [1] |
| Alloferon | Nude Mice | Human Tumor Xenograft | Complete suppression of tumor growth. | [2] |
| Alloferon | Human-to-mouse xenograft | Not specified | Effective retardation of tumor growth. | [3] |
| Allostatine | DBA/2 Mice | P388D1 Mouse Leukemia | Superior tumoristatic activity compared to Alloferon-1 in naïve animals. In vaccinated animals, 65% showed a tumoristatic effect, and 30% were completely cured. | [4] |
| Thymalin | Albino Outbred Rats | Sarcoma 45 | Tumor growth arrest and regression in over 50% of animals; tumor growth suppression by 78% in other cases. | [5] |
| T-activin | Human (Early Stage Melanoma Patients) | Melanoma | Longer survival time in T-activin-treated patients compared to controls (40 vs. 24 months), though not statistically significant. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Alloferon In Vivo Studies
-
Animal Model for Leukemia: DBA/2 mice were grafted with syngeneic P388 murine leukemia cells.[1]
-
Xenograft Model: Human tumor cells were subcutaneously injected into the flank of nude mice.[2]
-
Treatment Regimen:
-
Efficacy Evaluation: Antitumor activity was assessed by monitoring tumor burden and survival rates.[1] Tumor sizes were measured every other day.[2]
Thymalin In Vivo Study
-
Animal Model: Albino outbred male rats were transplanted with Sarcoma 45.[5]
-
Treatment Regimen: Thymalin was administered at doses lower than the standard therapeutic doses, with modulation of the dosage during the treatment course.[5]
-
Efficacy Evaluation: The primary outcomes measured were tumor growth arrest and regression.[5]
T-activin Clinical Study
-
Study Population: Patients with early-stage melanoma were enrolled.[6]
-
Treatment Regimen: One group of patients received T-activin in addition to surgery, while the control group received surgery alone.[6]
-
Efficacy Evaluation: The clinical course of the disease, disease-free interval, and overall survival time were monitored. Immunological parameters, including T-cell subsets and natural killer (NK) cell numbers, were also analyzed.[6]
Mechanism of Action and Signaling Pathways
Alloferon's antitumor effect is primarily mediated through the activation of the innate immune system, particularly Natural Killer (NK) cells.[2][3][7] This activation leads to an enhanced cytotoxic response against tumor cells.
Alloferon-Mediated NK Cell Activation Pathway
The following diagram illustrates the signaling pathway of Alloferon in activating NK cells to exert their antitumor effects.
Caption: Alloferon signaling pathway in NK cell activation.
General Experimental Workflow for In Vivo Antitumor Studies
This diagram outlines a typical experimental workflow for evaluating the in vivo antitumor efficacy of immunomodulatory peptides.
Caption: General workflow for in vivo antitumor studies.
References
- 1. Anti-tumor activity of immunomodulatory peptide alloferon-1 in mouse tumor transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of alloferon on the enhancement of NK cell cytotoxicity against cancer via the up-regulation of perforin/granzyme B secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor activity of a peptide combining patterns of insect alloferons and mammalian immunoglobulins in naïve and tumor antigen vaccinated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Thymalin on the Tumor and Thymus under Conditions of Activation Therapy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical and immunologic effects of T-activin therapy in early stage melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Alloferon 2's Antiviral Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Alloferon 2, a synthetic peptide analogous to the naturally occurring insect-derived alloferons, has demonstrated a broad spectrum of antiviral activity. This guide provides a comparative analysis of this compound's performance against various viral pathogens, supported by available experimental data. It also details the experimental protocols used in these assessments and illustrates the key signaling pathways involved in its mechanism of action.
Mechanism of Action: Immunomodulation as a Key Driver
This compound's primary antiviral mechanism is not direct inhibition of viral enzymes, but rather the modulation of the host's innate and adaptive immune responses. The core of its action lies in the activation of Natural Killer (NK) cells and the induction of interferon (IFN) synthesis, particularly IFN-α and IFN-γ.[1][2] This immunomodulatory effect enhances the body's ability to recognize and eliminate virally infected cells.
Furthermore, this compound is thought to modulate the NF-κB signaling pathway, a critical regulator of the inflammatory and immune response.[3][4] Depending on the viral strategy, this compound may either activate the NF-κB pathway to enhance the anti-viral immune response or inhibit it when viruses exploit this pathway for their own replication.[3][4]
Comparative Antiviral Activity
The specificity of this compound has been evaluated against a range of DNA and RNA viruses. The following tables summarize the available quantitative and qualitative data from in vitro and in vivo studies.
Herpes Simplex Virus (HSV)
Alloferon and its analogues have demonstrated inhibitory effects on the replication of Human Herpesvirus 1 (HHV-1).
| Compound | Virus Strain | Cell Line | Assay | Concentration | Effect | Reference |
| Alloferon | HHV-1 McIntyre | HEp-2 | Viral Replication | 90 µg/mL | Inhibition of replication after 24h | [3] |
| [3-13]-alloferon (1) | Not Specified | Vero, HEp-2, LLC-MK(2) | Not Specified | IC50 = 38 µM | Strongest antiviral activity among analogues |
Influenza Virus
In vivo studies in mice have shown that Alloferon can protect against lethal infections with influenza A and B viruses.
| Compound | Virus Strain | Animal Model | Administration | Dosage | Comparison | Outcome | Reference |
| Alloferon | Influenza A | Mice | Intranasal or s.c. | 25 µg | Remantadin (1 mg) | Prevented mortality | [5] |
| Alloferon | Influenza B | Mice | s.c. injection | 25 µg | Ribavirin (200 µg) | Prevented mortality | [5] |
| Alloferon + Zanamivir | H1N1 | Mice | Intranasal | 0.5 µg/mL Alloferon + 35 µg/mL Zanamivir | Monotherapy | Increased survival rate, improved lung fibrosis | [6][7] |
Human Papillomavirus (HPV)
Clinical studies have investigated the efficacy of Alloferon (as Allokin-alpha) in treating HPV-associated cervical intraepithelial neoplasia (CIN). The primary outcome is typically viral clearance or regression of lesions rather than a direct measure of antiviral activity like IC50.
| Treatment | Condition | Outcome | Reference |
| Alloferon (Allokin-alpha) | Grade 1 HPV-associated cervical neoplasia | Reduction in caspase-3 and -9, increased IL-18, activation of IFN-γ, indicating HPV elimination | [3] |
| Interferon alfa-2a | Persistent HPV disease | 91% of patients showed complete or partial clearing of condyloma | [8] |
| Consensus interferon | Persistent HPV disease | 76% of patients showed complete or partial clearing of condyloma | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols commonly used to assess antiviral activity, which are relevant to the studies cited.
Plaque Reduction Assay (Influenza Virus)
This assay is a standard method to determine the titer of infectious virus particles.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.[9]
-
Virus Inoculation: The cell monolayer is infected with a known dilution of influenza virus in the presence or absence of varying concentrations of this compound.
-
Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Visualization: The cells are fixed and stained with a dye like crystal violet, which stains living cells, leaving the plaques (areas of dead or destroyed cells) unstained.
-
Quantification: The number of plaques is counted, and the percentage of plaque reduction in the presence of this compound, compared to the untreated control, is calculated to determine the antiviral activity.
Cytopathic Effect (CPE) Inhibition Assay (HSV)
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Seeding: Vero or HEp-2 cells are seeded in 96-well plates.
-
Treatment and Infection: Cells are treated with different concentrations of this compound and subsequently infected with HSV.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells (typically 2-3 days).
-
Assessment of CPE: The extent of CPE in each well is observed microscopically and scored.
-
Cell Viability Measurement: Alternatively, cell viability can be quantified using assays such as the MTT or MTS assay, which measure mitochondrial activity in living cells. The inhibition of CPE is reflected as an increase in cell viability.
In Vivo Murine Model of Influenza Infection
Animal models are essential for evaluating the in vivo efficacy of antiviral agents.
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Virus Challenge: Mice are intranasally infected with a lethal dose of a mouse-adapted influenza virus strain.[5]
-
Treatment: this compound is administered at various doses and schedules (e.g., prophylactically before infection or therapeutically after infection) via subcutaneous or intranasal routes.[5]
-
Monitoring: Mice are monitored daily for weight loss, signs of illness, and survival for a period of 14-21 days.
-
Viral Load Determination: At specific time points post-infection, lungs can be harvested to determine the viral load by plaque assay or quantitative PCR.[9]
Concluding Remarks
This compound exhibits a broad-spectrum antiviral activity that is primarily mediated through the enhancement of the host's innate immune system. Its ability to stimulate NK cells and induce interferon production makes it a promising candidate for antiviral therapy, particularly in combination with direct-acting antiviral agents. While existing data demonstrates its efficacy against several clinically relevant viruses, further head-to-head studies with standardized assays and reporting of metrics such as IC50 and EC50 values are needed for a more precise quantitative comparison with other established antiviral drugs. The detailed experimental protocols provided in this guide should aid researchers in designing such comparative studies to further elucidate the specific antiviral potential of this compound.
References
- 1. What is the mechanism of Alloferon? [synapse.patsnap.com]
- 2. What is Alloferon used for? [synapse.patsnap.com]
- 3. Study of alloferon, a novel immunomodulatory antimicrobial peptide (AMP), and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral and antitumor peptides from insects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo [mdpi.com]
- 7. Alloferon and Zanamivir Show Effective Antiviral Activity against Influenza A Virus (H1N1) Infection In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapy of persistent human papillomavirus disease with two different interferon species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
Alloferon 2: A Potential Immunotherapeutic Adjunct to Standard Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immunomodulatory peptide Alloferon 2 and standard-of-care chemotherapies for pancreatic cancer, a malignancy with a historically poor prognosis. While clinical data directly comparing this compound with standard therapies is not yet available, preclinical evidence suggests a promising role for this compound as an adjuvant to enhance the efficacy of conventional treatments. This document summarizes the existing preclinical data, outlines the mechanisms of action, and provides detailed experimental protocols for key assays to facilitate further research and development.
Mechanism of Action: A Dual Approach to Combating Cancer
This compound exhibits a multi-faceted anti-cancer effect, primarily centered on immuno-potentiation and the modulation of cancer cell metabolism.
1. Enhancement of Natural Killer (NK) Cell Cytotoxicity: this compound significantly boosts the tumor-killing capacity of NK cells, a critical component of the innate immune system. Its mechanism involves:
-
Upregulation of Activating Receptors: It increases the expression of the NK-activating receptor 2B4, enhancing the recognition and binding of NK cells to tumor cells.
-
Increased Cytokine Production: this compound stimulates NK cells to produce and secrete higher levels of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), cytokines that play a pivotal role in the anti-tumor immune response.
-
Enhanced Granule Exocytosis: It promotes the release of cytotoxic granules containing perforin (B1180081) and granzyme B from NK cells. Perforin creates pores in the target cancer cell membrane, allowing granzyme B to enter and induce apoptosis (programmed cell death).
2. Modulation of Cancer Cell Metabolism: In pancreatic cancer cells, this compound has been shown to downregulate the expression of the glutamine transporter SLC6A14. By limiting the uptake of glutamine, an essential nutrient for rapid cancer cell proliferation, this compound can potentially inhibit tumor growth and increase the cancer cells' sensitivity to chemotherapeutic agents.
Standard chemotherapies like gemcitabine (B846) and the FOLFIRINOX regimen (a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin) primarily work by inducing DNA damage and inhibiting DNA synthesis and repair in rapidly dividing cancer cells, ultimately leading to cell death.
Preclinical Data: this compound as a Chemosensitizer
While direct in vivo comparative studies of this compound monotherapy versus standard chemotherapy are limited, preclinical research highlights its potential as an adjuvant to enhance the efficacy of gemcitabine in pancreatic cancer.
A key in vitro study demonstrated that pre-treatment of pancreatic cancer cell lines (Panc-1 and AsPC-1) with this compound significantly decreased the half-maximal inhibitory concentration (IC50) of gemcitabine, indicating that a lower dose of gemcitabine was required to achieve the same level of cancer cell killing.[1]
| Cell Line | Treatment | IC50 of Gemcitabine (μM) |
| Panc-1 | Gemcitabine alone | 11.83 ± 1.47 |
| Gemcitabine + this compound (4 µg/mL) | 9.22 ± 1.01 | |
| AsPC-1 | Gemcitabine alone | 4.04 ± 1.54 |
| Gemcitabine + this compound (4 µg/mL) | 3.12 ± 0.39 |
Table 1: Effect of this compound on the IC50 of Gemcitabine in Pancreatic Cancer Cell Lines. Data from Jo et al., 2022.[1]
These findings suggest that combining this compound with gemcitabine could potentially overcome gemcitabine resistance and improve treatment outcomes in pancreatic cancer patients. Further in vivo studies in animal models are warranted to confirm these synergistic effects on tumor growth inhibition.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding and further investigation, the following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's dual mechanism of action on NK cells and pancreatic cancer cells.
Caption: Experimental workflow for the Chromium-51 release assay.
Detailed Experimental Protocols
For researchers aiming to validate or build upon the existing findings, the following are detailed protocols for the key experiments cited.
Western Blot for SLC6A14 Expression
This protocol details the procedure for assessing the protein levels of the glutamine transporter SLC6A14 in pancreatic cancer cells following treatment with this compound.
1. Sample Preparation:
-
Culture pancreatic cancer cells (e.g., Panc-1, AsPC-1) to 80-90% confluency.
-
Treat cells with this compound at the desired concentration and for the specified duration (e.g., 4 µg/mL for 3 weeks). Include an untreated control group.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration of the lysates using a BCA Protein Assay Kit.
2. Gel Electrophoresis:
-
Load 50 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel at 150V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 1-2 hours or overnight at 30V in a cold room.
4. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SLC6A14 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
NK Cell-Mediated Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of NK cells to lyse target cancer cells.
1. Preparation of Target Cells:
-
Harvest pancreatic cancer cells and resuspend them in culture medium.
-
Label the cells by incubating them with 50-100 µCi of Sodium Chromate (⁵¹Cr) per 1x10⁶ cells for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with culture medium to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at a concentration of 1x10⁵ cells/mL.
2. Preparation of Effector Cells:
-
Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Pre-treat the NK cells with this compound at various concentrations for a specified time (e.g., 2-4 µg/mL for 6-12 hours).
3. Co-incubation:
-
In a 96-well round-bottom plate, mix the effector (NK) cells and target (cancer) cells at different effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).
-
Set up control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
4. Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
5. Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Measurement of Perforin and Granzyme B by Intracellular Flow Cytometry
This protocol allows for the quantification of perforin and granzyme B within NK cells.
1. Cell Preparation and Surface Staining:
-
Isolate and treat NK cells with this compound as described above.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for cell surface markers (e.g., CD3, CD56) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
2. Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells twice with FACS buffer.
-
Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., 0.1% saponin (B1150181) in FACS buffer).
3. Intracellular Staining:
-
Add fluorescently labeled antibodies against perforin and granzyme B to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
4. Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of NK cells positive for perforin and granzyme B and their mean fluorescence intensity (MFI).
Conclusion and Future Directions
The preclinical data presented in this guide suggests that this compound holds promise as an immunotherapeutic agent, particularly as an adjuvant to standard chemotherapy in pancreatic cancer. Its ability to enhance NK cell-mediated cytotoxicity and sensitize cancer cells to gemcitabine provides a strong rationale for further investigation.
Future research should focus on in vivo studies using pancreatic cancer xenograft models to directly compare the efficacy of this compound, both as a monotherapy and in combination with gemcitabine or FOLFIRINOX, against standard treatment regimens. Such studies will be crucial in determining the therapeutic potential of this compound and its path toward clinical application for the treatment of pancreatic and potentially other solid tumors.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Alloferon 2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of therapeutic peptides like Alloferon 2 are critical components of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not publicly available, established best practices for the disposal of peptide-based drugs provide a clear framework. This guide outlines the essential procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.
Pre-Disposal Handling and Safety
Before proceeding with disposal, it is crucial to handle this compound with appropriate safety measures. As with any peptide, minimizing exposure is key.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are standard.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1]
-
Lab Coats: A protective lab coat should be worn to prevent skin contact.[1]
Handling Lyophilized Powder: this compound is typically supplied as a lyophilized powder which can easily become airborne.[2] To prevent inhalation, handling of the powder should be conducted in a fume hood or biosafety cabinet.[1]
Step-by-Step Disposal Protocol for this compound
The cardinal rule for the disposal of research chemicals is to never discard them in the regular trash or pour them down the drain.[1] Instead, they must be treated as hazardous waste and disposed of according to institutional and local regulations.
1. Waste Segregation:
-
All materials that have come into contact with this compound must be considered contaminated and segregated as chemical waste. This includes:
-
Empty or partially used vials.
-
Contaminated consumables such as pipette tips, syringes, and gloves.
-
Absorbent materials used for cleaning up any spills.
-
2. Containment:
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Any solutions containing this compound should be collected in a sealed and properly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated puncture-resistant sharps container labeled for hazardous waste.
3. Labeling:
-
All waste containers must be clearly labeled with the contents, including the name "this compound," and any associated hazard symbols as indicated on the product's Safety Data Sheet (SDS).
4. Institutional Procedures:
-
Follow your institution's specific protocols for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EH&S) department to schedule a pickup.[1] Your EH&S department will ensure that the waste is transported and disposed of by a licensed hazardous waste contractor in compliance with all local, state, and federal regulations.
Key Experimental Protocols Cited
While this document focuses on disposal, the principles of safe handling are rooted in the understanding of the substance's properties, which are detailed in its Safety Data Sheet (SDS).
Reviewing the Safety Data Sheet (SDS): Before handling or disposing of any chemical, it is imperative to read its SDS.[1] The SDS for this compound, available from your supplier, will provide specific information on:
-
Hazards Identification: Including potential health effects.
-
First-Aid Measures: In case of accidental exposure.
-
Stability and Reactivity: Which can inform safe storage and disposal.
-
Toxicological Information: Providing data on potential toxicity.
An SDS for the related compound, Alloferon 1, indicates that it is not classified as a hazardous substance but may emit toxic fumes under fire conditions.[3] However, it is crucial to consult the specific SDS for this compound.
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and protecting the broader ecosystem.
References
Personal protective equipment for handling Alloferon 2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Alloferon 2. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and maintain the integrity of the product.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when working with this compound, particularly in its lyophilized powder form. The required PPE is summarized in the table below. A risk assessment should be conducted for specific laboratory tasks to determine if additional protection is necessary[1].
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and liquid splashes. Should meet ANSI Z87.1 standards[1]. |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder[1][2]. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact. Consider double-gloving for added protection. Gloves should be removed and replaced immediately after any contact[1][2]. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes[1][2]. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles or when working in poorly ventilated areas[1][2]. A surgical N-95 respirator can provide both respiratory and splash protection[3]. |
Operational Plan: Handling and Disposal
Proper handling, storage, and disposal procedures are critical to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals[2]. If necessary, briefly centrifuge the vial to dislodge any powder that may be entrapped in the cap[4].
-
Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, light-protective container[1]. The product is shipped at 4°C[4].
-
Storage of Peptide in Solution: It is not recommended to store peptides in solution for extended periods. If necessary, create single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles[1]. Stock solutions may be stable for up to one month at -20°C or up to six months at -80°C[1][5].
Handling and Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide[1][2].
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture[1].
-
Reconstitution: Add the appropriate solvent to the vial. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation[2]. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer[2].
Disposal Plan:
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste and should be disposed of according to institutional and local regulations[2].
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container[2].
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
